Product packaging for Imatinib (Pyridine)-N-oxide(Cat. No.:CAS No. 571186-92-0)

Imatinib (Pyridine)-N-oxide

Cat. No.: B024981
CAS No.: 571186-92-0
M. Wt: 509.6 g/mol
InChI Key: QEQWNPDNPZKKNH-UHFFFAOYSA-N
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Description

Imatinib (Pyridine)-N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C29H31N7O2 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O2 B024981 Imatinib (Pyridine)-N-oxide CAS No. 571186-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWNPDNPZKKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431381
Record name Imatinib (Pyridine)-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571186-92-0
Record name Imatinib (Pyridine)-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Imatinib (Pyridine)-N-oxide, a significant impurity and metabolite of the tyrosine kinase inhibitor, Imatinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning through the inhibition of the Bcr-Abl tyrosine kinase. During its synthesis and metabolic processes, various related substances are formed, including this compound. The formation of this N-oxide occurs on the pyridine ring of the imatinib molecule. Understanding the synthesis and characteristics of this compound is crucial for quality control in drug manufacturing and for comprehending the metabolic fate of Imatinib.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of Imatinib. The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation can occur as a side reaction during the synthesis of Imatinib or as a metabolic process in vivo. A common laboratory-scale synthesis involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol

A reported method for the synthesis of this compound is detailed below[1]:

  • Dissolution: Dissolve Imatinib base in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution while stirring.

  • Reaction: Continue stirring the reaction mixture overnight, allowing it to slowly warm to room temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Isolation: Collect and dry the organic layer to yield the pale yellow solid of this compound.

Chemical Synthesis Workflow

The synthesis of this compound from Imatinib is a direct oxidation reaction. The workflow can be visualized as a straightforward chemical transformation.

G Imatinib Imatinib Reagents m-CPBA, Dichloromethane 0°C to rt, overnight Imatinib->Reagents N_Oxide This compound Reagents->N_Oxide

A simplified workflow for the synthesis of this compound.

Characterization Data

The structural elucidation and confirmation of this compound are performed using various spectrometric techniques.[2][3] Key analytical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₉H₃₁N₇O₂[4][5][6][7][8]
Molecular Weight 509.6 g/mol [4][5][6][7][8]
IUPAC Name N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide[5]
Synonyms CGP 72383, Imatinib Impurity A[5][7]
CAS Number 571186-92-0[5]
Appearance Pale yellow solid[1]
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C--INVALID-LINK--[O-][5]
InChIKey QEQWNPDNPZKKNH-UHFFFAOYSA-N[5]

Biological Context: Imatinib Signaling Pathway

This compound is primarily studied in the context of its parent drug, Imatinib. Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. The binding of Imatinib to the ATP-binding site of the kinase domain of Bcr-Abl inhibits its downstream signaling, leading to the induction of apoptosis in cancer cells. While the specific biological activity of the N-oxide is less characterized, understanding the pathway of the parent compound is essential.

G cluster_cell Cancer Cell BcrAbl Bcr-Abl (Constitutively Active) Substrate Substrate Proteins BcrAbl->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Imatinib Imatinib Imatinib->BcrAbl Inhibits

Simplified signaling pathway of Imatinib in Bcr-Abl positive cells.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward oxidation of Imatinib allows for its preparation and subsequent study. The characterization data presented provides a solid foundation for its identification and quantification. Further research into the specific biological activities and toxicological profile of this compound will continue to be an important area of investigation in the context of Imatinib therapy.

References

An In-depth Technical Guide to the Physicochemical Properties of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. Among these is Imatinib (Pyridine)-N-oxide, a metabolite formed through the oxidation of the pyridine ring nitrogen. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of Imatinib's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for its synthesis and characterization, and visualizes its relationship with key signaling pathways. While specific experimental data for this metabolite is sparse in public literature, this guide consolidates available information and presents established methodologies for its further investigation.

Introduction

Imatinib is a potent tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein in CML and the c-KIT and PDGF-R kinases in GIST.[1][2] The biotransformation of Imatinib is complex, primarily mediated by cytochrome P450 enzymes, leading to several metabolites. This compound is one such metabolite, identified in patient urine and formed in vitro by the action of CYP3A4 and Flavin-containing monooxygenase 3 (FMO3). The addition of an oxygen atom to the pyridine nitrogen can significantly alter the molecule's physicochemical characteristics, including its solubility, polarity, and potential for drug-drug interactions. This guide aims to provide a comprehensive resource on the physicochemical aspects of this compound for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following tables summarize the known identifiers and computed properties, alongside placeholders for key experimental values that require determination.

Table 1: Chemical Identifiers and Basic Properties
PropertyValueSource
IUPAC Name N-(4-methyl-3-((4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamidePubChem
CAS Number 571186-92-0Multiple
Chemical Formula C₂₉H₃₁N₇O₂Multiple
Molecular Weight 509.6 g/mol Multiple
Appearance Not available in public literature-
Table 2: Predicted and Experimental Physicochemical Data
PropertyValueMethod
Aqueous Solubility Not available in public literatureExperimental determination required
pKa Not available in public literatureExperimental determination required
logP (Octanol-Water Partition Coefficient) 2.5 (Computed)PubChem
Stability Not available in public literatureExperimental determination required

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and characterization of this compound. These protocols are based on standard methodologies in organic and analytical chemistry.

Synthesis of this compound

Principle: The synthesis of this compound involves the N-oxidation of the pyridine nitrogen atom of Imatinib. This can be achieved using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid - m-CPBA) or hydrogen peroxide in the presence of a catalyst.[3]

Materials:

  • Imatinib base

  • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and a suitable catalyst (e.g., methyltrioxorhenium(VII))

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve Imatinib base in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the stirred Imatinib solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium sulfite solution.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

  • Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization dissolve Dissolve Imatinib in DCM cool Cool to 0°C dissolve->cool add_oxidant Add Oxidizing Agent (e.g., m-CPBA) cool->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor quench Quench Reaction monitor->quench wash Wash with NaHCO3 quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS, IR) chromatography->characterization

Synthesis and purification workflow for this compound.
Determination of Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4] It involves creating a saturated solution of the compound and measuring its concentration.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After shaking, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method with a calibration curve.

Determination of pKa

Principle: Potentiometric titration is a common and accurate method for determining the pKa of a substance.[5] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

  • This compound

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Add KCl to maintain a constant ionic strength.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.

  • Titrate the solution with the standardized acid or base in small increments.

  • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or its first derivative).

Determination of logP

Principle: The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (logP).[6] It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase at equilibrium.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials or separatory funnel

  • Shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.

  • Seal the vial and shake it for a sufficient time to allow for partitioning equilibrium to be reached.

  • After shaking, separate the two phases by centrifugation.

  • Carefully sample both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a validated HPLC method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Stability-Indicating HPLC Method

Principle: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the drug substance due to degradation. The method should be able to separate the intact drug from its degradation products.[7]

Materials:

  • This compound

  • HPLC system with a photodiode array (PDA) or UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Method Development: Develop an HPLC method that provides good resolution between this compound and its potential degradation products. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Stability Study: Prepare solutions of this compound at a known concentration and store them under defined conditions (e.g., different temperatures and pH values).

  • Analyze the samples at various time points using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

Signaling Pathways

Imatinib exerts its therapeutic effects by inhibiting key tyrosine kinases involved in cancer cell proliferation and survival. The N-oxidation of the pyridine ring is unlikely to fundamentally change the core mechanism of action, but it may modulate the binding affinity and inhibitory potency of the molecule. Below are diagrams of the primary signaling pathways targeted by Imatinib.

cluster_bcr_abl BCR-ABL Signaling in CML cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibition Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

cluster_ckit c-KIT Signaling in GIST cluster_downstream_ckit Downstream Pathways SCF SCF (Ligand) cKIT c-KIT Receptor (Mutated/Activated) SCF->cKIT Activation PI3K_AKT_cKIT PI3K/AKT Pathway cKIT->PI3K_AKT_cKIT RAS_MAPK_cKIT RAS/MAPK Pathway cKIT->RAS_MAPK_cKIT Imatinib Imatinib Imatinib->cKIT Inhibition Cell_Survival Cell Survival PI3K_AKT_cKIT->Cell_Survival Proliferation_cKIT Proliferation RAS_MAPK_cKIT->Proliferation_cKIT

Imatinib blocks mutated c-KIT receptor signaling in GIST.

cluster_pdgfr PDGFR Signaling cluster_downstream_pdgfr Downstream Pathways PDGF PDGF (Ligand) PDGFR PDGF Receptor PDGF->PDGFR Activation PI3K_AKT_PDGFR PI3K/AKT Pathway PDGFR->PI3K_AKT_PDGFR RAS_MAPK_PDGFR RAS/MAPK Pathway PDGFR->RAS_MAPK_PDGFR Imatinib Imatinib Imatinib->PDGFR Inhibition Cell_Growth Cell Growth & Proliferation PI3K_AKT_PDGFR->Cell_Growth Migration Cell Migration RAS_MAPK_PDGFR->Migration

Imatinib inhibits PDGFR signaling, affecting cell growth and migration.

Conclusion

This compound is a relevant metabolite of Imatinib, and a thorough understanding of its physicochemical properties is essential for a complete picture of the drug's disposition and potential for interactions. This guide highlights the current knowledge gaps, particularly the lack of publicly available experimental data on its solubility, pKa, and stability. The provided experimental protocols offer a framework for researchers to determine these crucial parameters. Further investigation into the physicochemical characteristics of this compound will contribute to a more refined understanding of Imatinib's pharmacology and may inform the development of future tyrosine kinase inhibitors with optimized metabolic profiles.

References

An In-depth Technical Guide on the Mechanism of Action of Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its therapeutic efficacy is derived from its specific inhibition of a select number of tyrosine kinases. While the mechanism of action of imatinib is well-documented, the biological activity of its metabolites is less characterized. This technical guide provides a comprehensive overview of the mechanism of action of imatinib, its metabolic pathways, and the current understanding of its metabolite, Imatinib (Pyridine)-N-oxide. Due to the limited available data on the specific mechanism of action of this compound, this guide will focus on the well-established pharmacology of the parent compound, imatinib, and place the pyridine-N-oxide metabolite within the broader context of imatinib's pharmacokinetics.

Imatinib: Core Mechanism of Action

Imatinib functions as a potent and selective inhibitor of several protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] The primary targets of imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the pathognomonic feature of CML.[2]

  • c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation and are a key driver in the pathogenesis of GIST.

  • Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.

Imatinib binds to the ATP-binding site of the kinase domain of these target proteins, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that lead to uncontrolled cell proliferation and survival.[1]

Signaling Pathways Inhibited by Imatinib

The inhibition of BCR-ABL, c-KIT, and PDGFR by imatinib disrupts several key signaling pathways essential for tumor cell growth and survival.

cluster_0 Upstream Activation cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Cascades cluster_3 Cellular Response Growth Factor Growth Factor c-KIT / PDGFR c-KIT / PDGFR Growth Factor->c-KIT / PDGFR BCR-ABL (Constitutive) BCR-ABL (Constitutive) RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL (Constitutive)->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL (Constitutive)->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway BCR-ABL (Constitutive)->JAK/STAT Pathway c-KIT / PDGFR->RAS/MAPK Pathway c-KIT / PDGFR->PI3K/AKT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival Apoptosis Inhibition Apoptosis Inhibition PI3K/AKT Pathway->Apoptosis Inhibition JAK/STAT Pathway->Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL (Constitutive) Imatinib->c-KIT / PDGFR Imatinib Imatinib N-desmethyl Imatinib (CGP74588) N-desmethyl Imatinib (CGP74588) Imatinib->N-desmethyl Imatinib (CGP74588) CYP3A4 This compound This compound Imatinib->this compound CYP3A4, FMO3 Other Metabolites Other Metabolites Imatinib->Other Metabolites CYP Enzymes Start Start Prepare Reagents Prepare Reagents: - Recombinant ABL Kinase - Substrate (e.g., Abltide) - Kinase Buffer - ATP - Test Compound (Imatinib) Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of Imatinib Prepare Reagents->Serial Dilution Reaction Setup Set up Kinase Reaction: - Combine Kinase, Substrate, and Imatinib dilutions Serial Dilution->Reaction Setup Initiate Reaction Initiate Reaction by adding ATP Reaction Setup->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) Terminate Reaction->Detection Data Analysis Analyze Data and Calculate IC50 Detection->Data Analysis End End Data Analysis->End

References

The Biological Activity of Imatinib (Pyridine)-N-oxide in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the direct biological activity of Imatinib (Pyridine)-N-oxide in cancer cells. While this compound is a known metabolite of Imatinib, research has primarily focused on its metabolic profiling rather than its independent anti-cancer effects.[1] Therefore, this guide will provide a comprehensive overview of the well-documented biological activity of the parent compound, Imatinib , in cancer cells. The experimental protocols and methodologies described herein are directly applicable to the study of this compound, should researchers undertake such investigations.

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] Its mechanism of action centers on the specific inhibition of a select group of tyrosine kinases, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival.[3] this compound is a major metabolite of Imatinib, formed in the liver primarily by the cytochrome P450 enzyme CYP3A4 and Flavin-containing monooxygenase 3 (FMO3).[4][5] While its presence in patients undergoing Imatinib therapy is established, its contribution to the overall therapeutic effect or potential off-target activities remains an area for future research.

Core Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively blocking the initiation of downstream signaling cascades.[2] The primary targets of Imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a genetic hallmark of CML.[3]

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in GIST.[2]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in the growth of various solid tumors.[2]

Quantitative Data on Imatinib's Biological Activity

The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize key IC50 values for Imatinib against its primary kinase targets and in various cancer cell lines.

Table 1: Imatinib IC50 Values in Cell-Free Kinase Assays

Kinase TargetIC50 (µM)
v-Abl0.6
c-Kit0.1
PDGFR0.1

Data sourced from in vitro kinase inhibition assays.[6]

Table 2: Imatinib IC50 Values in Cancer Cell Lines

Cell LineCancer TypeTarget PathwayIC50 (µM)Assay Type
K562Chronic Myeloid LeukemiaBCR-ABL0.005Cytotoxicity (MTT)[7]
NCI-H727Bronchial Carcinoid-32.4Growth Inhibition[6]
BON-1Pancreatic Carcinoid-32.8Growth Inhibition[6]

Signaling Pathways Modulated by Imatinib

Imatinib's inhibition of its target kinases leads to the downregulation of several critical downstream signaling pathways that are essential for cancer cell growth, proliferation, and survival.

BCR-ABL Signaling Pathway in CML

In CML cells, the constitutive activity of the BCR-ABL fusion protein drives uncontrolled proliferation and inhibits apoptosis. Imatinib blocks this activity, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.

BCR_ABL_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Substrate Substrate Protein BCR_ABL->Substrate phosphorylates Imatinib Imatinib Imatinib->BCR_ABL inhibits ATP ATP pSubstrate Phosphorylated Substrate PI3K_Akt PI3K/Akt Pathway pSubstrate->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pSubstrate->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

BCR-ABL Signaling Inhibition by Imatinib
c-KIT and PDGFR Signaling Pathways in Solid Tumors

In GIST and other solid tumors, activating mutations in c-KIT or PDGFR lead to their constitutive activation, promoting tumor growth. Imatinib effectively inhibits these mutated receptors, blocking downstream signaling.

cKIT_PDGFR_Pathway c-KIT/PDGFR Signaling Pathway Receptor c-KIT / PDGFR (mutated) Downstream Downstream Signaling Receptor->Downstream activates Imatinib Imatinib Imatinib->Receptor inhibits Growth Tumor Growth Downstream->Growth

c-KIT/PDGFR Signaling Inhibition by Imatinib

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of tyrosine kinase inhibitors like Imatinib. These protocols can be adapted to study this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imatinib (or this compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Imatinib in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Treat Treat with Imatinib Seed->Treat Incubate_treat Incubate (24-72h) Treat->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate Viability & IC50 Read->Calculate

Workflow for MTT-based Cell Viability Assay
Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules.

Materials:

  • Cancer cell line

  • Imatinib (or this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Imatinib for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Western Blot Workflow cluster_sample Sample Preparation cluster_blot Blotting cluster_detect Detection Treat Cell Treatment Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Signal Detection Secondary_Ab->Detect

General Workflow for Western Blot Analysis

Conclusion

Imatinib has revolutionized the treatment of certain cancers by specifically targeting the tyrosine kinases that drive their growth. While its metabolite, this compound, has been identified, its direct biological activity in cancer cells remains uncharacterized. The experimental protocols and signaling pathways detailed in this guide for Imatinib provide a robust framework for future investigations into the anti-cancer properties of its metabolites. Such studies will be crucial for a complete understanding of Imatinib's pharmacology and for the potential development of new therapeutic strategies.

References

The Genesis and Evolution of a Targeted Therapy: An In-depth Technical Guide to Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of imatinib, a pioneering tyrosine kinase inhibitor that revolutionized the treatment of specific cancers. We delve into the core scientific principles that led to its development, its impact on key signaling pathways, and the experimental methodologies that underpin its characterization. Furthermore, this guide addresses the discovery and properties of its metabolite, Imatinib (Pyridine)-N-oxide.

A New Paradigm in Cancer Therapy: The Discovery and History of Imatinib

Imatinib, marketed under the brand name Gleevec® (formerly Glivec®), represents a landmark achievement in rational drug design. Its development in the late 1990s by a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon and including Elisabeth Buchdunger and Jürg Zimmermann, was a direct result of a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML). The clinical development was spearheaded by oncologist Brian Druker of Oregon Health & Science University (OHSU).

The story of imatinib began with the identification of the Philadelphia chromosome, a specific genetic abnormality in CML patients, which results in the formation of a constitutively active tyrosine kinase, BCR-ABL. This aberrant enzyme drives the uncontrolled proliferation of white blood cells. Recognizing BCR-ABL as the key driver of CML, researchers embarked on a high-throughput screening campaign to identify a specific inhibitor.

A 2-phenylaminopyrimidine derivative was identified as a lead compound. Through a process of chemical optimization, introducing methyl and benzamide groups to enhance binding affinity and specificity, imatinib (formerly known as STI571) was synthesized. The first clinical trial of imatinib began in 1998, and due to its remarkable efficacy, it received FDA approval in May 2001 after an expedited review of just two and a half years.[1] This success story established a new paradigm in cancer treatment, shifting the focus from non-specific cytotoxic agents to highly targeted therapies.

Mechanism of Action: Taming Uncontrolled Signaling

Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases.[2][3] By occupying this site, imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[2][3]

The BCR-ABL Signaling Pathway in CML

The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[4][5][6][7][8] Imatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

BCR_ABL_Pathway cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate phosphorylates GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates JAK JAK BCR_ABL->JAK activates Imatinib Imatinib Imatinib->BCR_ABL inhibits ATP ATP ATP->BCR_ABL pSubstrate Phosphorylated Substrate RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation

BCR-ABL Signaling Pathway and Imatinib's Point of Intervention.
The c-KIT Signaling Pathway in GIST

Mutations in the c-KIT receptor tyrosine kinase are a hallmark of many Gastrointestinal Stromal Tumors (GISTs). These mutations lead to ligand-independent, constitutive activation of the kinase, driving tumor growth. Imatinib effectively inhibits this aberrant c-KIT signaling.[2] The binding of Stem Cell Factor (SCF) to c-KIT normally induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK.[9][10][11]

cKIT_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT binds PI3K PI3K cKIT->PI3K activates RAS RAS cKIT->RAS activates JAK JAK cKIT->JAK activates Imatinib Imatinib Imatinib->cKIT inhibits ATP ATP ATP->cKIT AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival & Differentiation AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT STAT JAK->STAT STAT->CellResponse

c-KIT Signaling Pathway and Imatinib's Inhibitory Action.
The PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play crucial roles in cell growth, proliferation, and migration.[12][13] Dysregulation of PDGFR signaling is implicated in various cancers.[12][14] Imatinib also inhibits the activity of these receptors.[2] Ligand (PDGF) binding to PDGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[12][15]

PDGFR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR binds PI3K PI3K PDGFR->PI3K activates RAS RAS PDGFR->RAS activates Imatinib Imatinib Imatinib->PDGFR inhibits ATP ATP ATP->PDGFR AKT AKT PI3K->AKT CellResponse Cell Growth, Proliferation & Migration AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

PDGFR Signaling Pathway and the Inhibitory Effect of Imatinib.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of imatinib have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Imatinib

Target KinaseAssay TypeIC50 (nM)
BCR-ABLAutophosphorylation25
c-AblKinase Assay37
c-KITKinase Assay100
PDGFRαKinase Assay100
PDGFRβKinase Assay200

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Imatinib in Adults (400 mg once daily)

ParameterValue
Bioavailability>98%
Time to Peak Concentration (Tmax)2-4 hours
Protein Binding~95%
Elimination Half-life (t1/2)~18 hours
Apparent Clearance (CL/F)8-14 L/h
Volume of Distribution (Vd/F)~252 L
Major MetaboliteN-desmethyl derivative (active)

Data compiled from multiple pharmacokinetic studies.[16][17]

Table 3: Clinical Trial Efficacy of Imatinib in Newly Diagnosed Chronic Phase CML (IRIS Study)

Response MetricImatinib (at 18 months)Interferon-α + Cytarabine (at 18 months)
Complete Hematologic Response (CHR)95.3%55.5%
Major Cytogenetic Response (MCyR)85.2%22.1%
Complete Cytogenetic Response (CCyR)73.8%7.6%

Data from the landmark International Randomized Study of Interferon and STI571 (IRIS) trial.[1]

This compound: A Metabolite of Interest

This compound (CAS No: 571186-92-0) has been identified as a metabolite of imatinib.[18][19] It is formed through the oxidation of the pyridine ring of the imatinib molecule. In vitro studies have shown that this metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP3A4, and also by Flavin-containing monooxygenase 3 (FMO3).

Studies in rats have detected this compound in plasma, urine, bile, and feces following administration of imatinib. While it is a known metabolite, its specific biological activity and contribution to the overall therapeutic effect or potential side effects of imatinib are not as extensively characterized as the parent drug.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of tyrosine kinase inhibitors like imatinib.

Synthesis of Imatinib (Illustrative Key Step)

A common synthetic route to imatinib involves the coupling of key intermediates. One of the final steps often involves the amidation reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

  • 4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Pyridine or Triethylamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine in the anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture.

  • Slowly add a solution of 4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride in the same solvent to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield imatinib.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC.

Imatinib_Synthesis_Workflow Start Start: Dissolve Amine Intermediate AddBase Add Base Start->AddBase AddAcidChloride Add Acid Chloride Solution AddBase->AddAcidChloride Reaction Stir and Monitor (TLC) AddAcidChloride->Reaction Workup Quench, Extract, Wash, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize (NMR, MS, HPLC) Purification->Characterization End End: Pure Imatinib Characterization->End

General Workflow for a Key Step in Imatinib Synthesis.
In Vitro BCR-ABL Kinase Assay

This assay measures the ability of imatinib to inhibit the enzymatic activity of the BCR-ABL kinase.

Materials:

  • Recombinant BCR-ABL enzyme

  • Specific peptide substrate for BCR-ABL (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system

  • Imatinib at various concentrations

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well plates

  • Detection system (e.g., scintillation counter for radioactivity, or luminescence/fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of imatinib in the kinase assay buffer.

  • In a 96-well plate, add the recombinant BCR-ABL enzyme and the peptide substrate to each well.

  • Add the different concentrations of imatinib to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Capture the phosphorylated substrate (e.g., on a streptavidin-coated plate for biotinylated substrates).

  • Wash the wells to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using the appropriate detection method.

  • Calculate the percentage of kinase inhibition for each imatinib concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents PlateSetup Add Enzyme, Substrate, and Imatinib to Plate Start->PlateSetup InitiateReaction Initiate Reaction with ATP PlateSetup->InitiateReaction Incubation Incubate at 30°C InitiateReaction->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Capture and Detect Phosphorylated Substrate StopReaction->Detection DataAnalysis Calculate % Inhibition and IC50 Detection->DataAnalysis End End: Determine Potency DataAnalysis->End

Workflow for an In Vitro BCR-ABL Kinase Inhibition Assay.
Cell Viability (MTT) Assay

This assay determines the effect of imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Complete cell culture medium

  • Imatinib at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the K562 cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of imatinib in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of imatinib. Include a vehicle control (medium with the same concentration of DMSO used to dissolve imatinib).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each imatinib concentration and determine the IC50 value.

Conclusion

Imatinib stands as a testament to the power of targeted therapy in oncology. Its development, rooted in a fundamental understanding of the molecular basis of CML, has transformed the prognosis for patients with this and other specific malignancies. The study of imatinib and its metabolites, such as this compound, continues to provide valuable insights into drug metabolism and the nuances of targeted cancer treatment. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists working to build upon the success of imatinib and develop the next generation of targeted therapies.

References

In Vitro Profile of Imatinib (Pyridine)-N-oxide: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Assessment of a Major Imatinib Metabolite

This technical guide provides a comprehensive overview of the available in vitro data and experimental methodologies relevant to the study of Imatinib (Pyridine)-N-oxide, a significant metabolite of the tyrosine kinase inhibitor, Imatinib. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of drug candidates and their metabolites. While extensive data exists for the parent drug, Imatinib, specific quantitative in vitro data for its pyridine-N-oxide metabolite is limited in publicly available literature. This guide, therefore, synthesizes the known information on this compound and presents established experimental protocols for Imatinib that can be adapted for the comprehensive characterization of its metabolites.

Introduction to Imatinib and its Metabolism

Imatinib is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGF-R. Following administration, Imatinib is extensively metabolized, with this compound being one of its major metabolites. Understanding the biological activity and pharmacokinetic profile of this metabolite is crucial for a complete assessment of Imatinib's overall efficacy and safety. In vitro studies have demonstrated that the formation of N-oxide metabolites of imatinib is mediated by CYP3A4 and FMO3.[1]

Quantitative In Vitro Data

Table 1: In Vitro Cell-Based Assay Data for Imatinib

Cell LineTarget PathwayIC50 (µM)Assay Type
K562 (CML)BCR-ABL~0.25 - 0.35Cytotoxicity (MTT)
NCI-H727 (Carcinoid)-32.4Growth Inhibition
BON-1 (Carcinoid)-32.8Growth Inhibition

Data for Imatinib. Similar studies are required for this compound.

Table 2: In Vitro Kinase Inhibition Data for Imatinib

Kinase TargetIC50 (nM)
v-Abl600
c-Kit100
PDGFR100

Data for Imatinib. Similar studies are required for this compound.

Table 3: In Vitro ADME Parameters for Imatinib

ParameterValueSpecies
Plasma Protein Binding~95%Human
Major Metabolizing EnzymesCYP3A4, CYP2C8Human

Data for Imatinib. Similar studies are required for this compound. A study on the N-desmethyl metabolite of imatinib showed high plasma protein binding (93.5-97.7%) in humans.[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible in vitro characterization of drug metabolites. The following sections provide methodologies for key assays, adapted from established protocols for Imatinib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., K562)

  • Complete cell culture medium

  • This compound (or Imatinib as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate plates for a specified duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant target kinase (e.g., Bcr-Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound (or Imatinib as a control)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a suitable microplate, combine the kinase, substrate, and serial dilutions of this compound in the assay buffer.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • This compound

  • Control compounds (high and low clearance)

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Pre-warm a mixture of HLM and buffer at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system and this compound to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). A study investigating the metabolism of imatinib and its synthesized N-oxide in rat liver microsomes found that the N-oxide produced two dihydroxy metabolites and no reactive metabolites were observed for either compound.[3][4][5][6]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of a compound that binds to plasma proteins.

Materials:

  • Human plasma

  • This compound

  • Equilibrium dialysis apparatus with semi-permeable membranes

  • Phosphate buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Apparatus Assembly: Assemble the dialysis cells, separating the plasma and buffer chambers with the semi-permeable membrane.

  • Sample Addition: Add plasma spiked with this compound to one chamber and PBS to the other.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both chambers.

  • Data Analysis: Calculate the fraction unbound (fu) using the concentrations in the buffer and plasma chambers.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for understanding the mechanism of action and the investigative approach.

Bcr-Abl Signaling Pathway

Imatinib's primary mechanism of action is the inhibition of the Bcr-Abl oncoprotein, which is central to the pathophysiology of CML. The main signaling pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation and survival.[3] It is hypothesized that this compound, if active, would also target this pathway.

Bcr_Abl_Signaling BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Imatinib_N_Oxide This compound Imatinib_N_Oxide->BCR_ABL Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Hypothesized inhibition of the BCR-ABL signaling cascade by this compound.

Experimental Workflow for In Vitro Characterization

A systematic workflow is essential for the efficient and comprehensive in vitro evaluation of a drug metabolite.

experimental_workflow start Start: This compound Synthesis cell_viability Cell Viability Assays (e.g., MTT on K562 cells) start->cell_viability kinase_inhibition Kinase Inhibition Assays (e.g., Bcr-Abl, c-Kit, PDGFR) start->kinase_inhibition metabolic_stability Metabolic Stability Assay (Human Liver Microsomes) start->metabolic_stability protein_binding Plasma Protein Binding Assay (Equilibrium Dialysis) start->protein_binding data_analysis Data Analysis & IC50/CLint/fu Determination cell_viability->data_analysis kinase_inhibition->data_analysis metabolic_stability->data_analysis protein_binding->data_analysis report Comprehensive In Vitro Profile data_analysis->report

Caption: A structured workflow for the comprehensive in vitro characterization of this compound.

Conclusion

A thorough in vitro characterization of this compound is imperative for a complete understanding of the disposition and activity of Imatinib. While specific quantitative data for this metabolite remain scarce in the public domain, the established methodologies and known signaling pathways of the parent drug provide a robust framework for its investigation. The generation of data on its cytotoxic and kinase inhibitory potency, metabolic stability, and plasma protein binding will be critical in assessing its contribution to the overall clinical profile of Imatinib. This guide serves as a foundational resource for initiating and conducting these essential preclinical studies.

References

Spectroscopic and Mechanistic Analysis of Imatinib (Pyridine)-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, is a potent tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its metabolism in vivo leads to the formation of several metabolites, including Imatinib (Pyridine)-N-oxide. Understanding the structural and physicochemical properties of these metabolites is crucial for a comprehensive assessment of the drug's pharmacology, potential off-target effects, and for the development of robust analytical methods for therapeutic drug monitoring.

This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound. It also outlines the experimental protocols for acquiring this data and illustrates the key signaling pathway of the parent drug, Imatinib.

Spectroscopic Data for this compound

Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While specific, quantitative spectral data is often proprietary and provided by commercial suppliers upon purchase of a reference standard, this section outlines the expected data based on the molecular structure and available literature on similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
ParameterExpected Observations
¹H NMR Chemical shifts and coupling constants for aromatic protons on the pyridine-N-oxide, pyrimidine, and benzamide rings, as well as signals for the methyl and piperazine groups. The N-oxidation of the pyridine ring is expected to induce downfield shifts for the adjacent protons compared to the parent imatinib molecule.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbons of the pyridine-N-oxide ring will show characteristic shifts indicative of the N-oxide functionality.
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (amide)
~3000-3100C-H stretching (aromatic)
~2800-3000C-H stretching (aliphatic)
~1650C=O stretching (amide)
~1500-1600C=C and C=N stretching (aromatic and heteroaromatic rings)
~1250N-O stretching (pyridine-N-oxide)
Table 3: Mass Spectrometry (MS) Data
ParameterExpected Value/Observation
Molecular Formula C₂₉H₃₁N₇O₂[1][2][3][4]
Molecular Weight 509.6 g/mol [1][2][4][5]
Monoisotopic Mass 509.25392326 Da[1]
Expected [M+H]⁺ ion m/z 510.2612
Key Fragmentation Patterns A detailed fragmentation study of imatinib and its metabolites suggests that N-oxidized metabolites tend to lose an oxygen atom during mass spectrometry cleavage, resulting in a fragment ion lacking 16 Da.[6] Therefore, a prominent fragment at m/z 494, corresponding to the loss of an oxygen atom from the precursor ion, would be expected. Further fragmentation would likely involve cleavage of the amide bond and the piperazine moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of the molecule.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for imatinib and its metabolites.

    • Scan Mode: Full scan MS to determine the precursor ion mass and product ion scan (MS/MS) to obtain fragmentation information.

    • Collision Energy: Optimized to induce fragmentation of the precursor ion.

  • Data Analysis: The accurate mass of the precursor ion is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of the molecule.

Signaling Pathway and Experimental Workflow

Imatinib's Mechanism of Action

Imatinib primarily targets the BCR-ABL tyrosine kinase, the hallmark of CML. By binding to the ATP-binding site of the kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby inhibiting its catalytic activity. This blockade of BCR-ABL leads to the downregulation of downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways. The following diagram illustrates this mechanism.

Imatinib_Mechanism_of_Action cluster_cell CML Cell cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Ras_MAPK Ras-MAPK Pathway Phosphorylated_Substrate->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Phosphorylated_Substrate->PI3K_Akt JAK_STAT JAK-STAT Pathway Phosphorylated_Substrate->JAK_STAT Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Workflow for Metabolite Identification

The identification and characterization of metabolites like this compound is a critical step in drug development. The following diagram outlines a typical workflow for this process.

Metabolite_Identification_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Incubation Incubate Imatinib with Liver Microsomes or Hepatocytes Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Incubation->Sample_Preparation Dosing Administer Imatinib to Animal Model or Human Subject Sample_Collection Collect Biological Samples (Plasma, Urine, Feces) Dosing->Sample_Collection Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (High Resolution MS) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Metabolite Profiling LC_MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS Fragmentation, NMR) Data_Processing->Structure_Elucidation Synthesis Synthesis of Metabolite Standard Structure_Elucidation->Synthesis Confirmation Structural Confirmation (Comparison of authentic standard with biological sample) Structure_Elucidation->Confirmation Synthesis->Confirmation

Caption: A typical workflow for the identification and characterization of drug metabolites.

References

An In-depth Technical Guide to Imatinib (Pyridine)-N-oxide as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these is Imatinib (Pyridine)-N-oxide (also known as CGP 72383), a product of pyridine ring oxidation. This technical guide provides a comprehensive overview of this compound, focusing on its role as a potential tyrosine kinase inhibitor. This document collates available data on its synthesis, metabolic fate, and known biological relevance. While direct quantitative data on its kinase inhibitory activity remains limited in publicly available literature, this guide furnishes detailed experimental protocols adapted from established methods for Imatinib to facilitate further investigation into the biological activity of this metabolite. The provided signaling pathway diagrams and experimental workflows serve as a foundational resource for researchers investigating the complete metabolic and pharmacological profile of Imatinib.

Introduction

Imatinib is a potent and selective inhibitor of the BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, and it has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] The clinical efficacy and pharmacokinetic profile of Imatinib are influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] One of the identified metabolites is this compound, formed through the oxidation of the pyridine ring of the parent molecule.[5] Understanding the biological activity of this metabolite is crucial for a complete comprehension of Imatinib's overall therapeutic window and potential for drug-drug interactions. This guide summarizes the current knowledge on this compound and provides the necessary technical information for its further scientific exploration.

Chemical and Physical Properties

PropertyValue
Chemical Name N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
Synonyms This compound, CGP 72383
CAS Number 571186-92-0
Molecular Formula C29H31N7O2
Molecular Weight 509.60 g/mol

Metabolism and Pharmacokinetics

This compound is a metabolite of Imatinib.[6] In vitro studies have indicated that its formation can be mediated by CYP3A4.[7]

A clinical study in Egyptian Chronic Myeloid Leukemia patients investigated the plasma concentrations of Imatinib and its metabolites, including this compound. The study found a significant correlation between the trough concentration of this compound and a favorable response to Imatinib treatment.[8] This suggests that while it may be a minor metabolite, its plasma levels could have clinical relevance.

Table 1: Pharmacokinetic Parameters of this compound in CML Patients [8]

ParameterMean Value ± SD
Peak Concentration (Cmax)37.0 ± 22.0 ng/mL
Trough Concentration (Ctrough)16.7 ± 12.6 ng/mL

Tyrosine Kinase Inhibitory Activity

Currently, there is a lack of publicly available data quantifying the direct inhibitory activity (e.g., IC50 values) of this compound against key tyrosine kinases such as BCR-ABL, c-Kit, and PDGFR. The primary active metabolite of Imatinib is recognized as the N-desmethyl derivative (CGP74588), which exhibits in vitro activity comparable to the parent drug.[4] The activity of the pyridine-N-oxide metabolite has not been as extensively characterized.

For comparison, the IC50 values for the parent compound, Imatinib, are provided below.

Table 2: In Vitro Inhibitory Activity of Imatinib

Target KinaseAssay TypeIC50Reference
v-AblCell-free0.6 µM[2][3]
c-KitCell-free0.1 µM[2][9]
PDGFRCell-free0.1 µM[2][3]
BCR-ABLCell-based (K562)0.21 µM[2]
c-KitCell-based~100 nM[9][10]
PDGFRCell-based~100 nM[9]

Further research is warranted to determine the specific inhibitory profile of this compound. The experimental protocols provided in Section 6 can be adapted for this purpose.

Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting the phosphorylation of key signaling proteins downstream of the BCR-ABL, c-Kit, and PDGFR tyrosine kinases. While the specific effects of this compound on these pathways are not yet elucidated, it is hypothesized that if it possesses inhibitory activity, it would modulate the same pathways as the parent compound.

G Imatinib Inhibition of BCR-ABL Signaling Pathway BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K This compound This compound This compound->BCR-ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Survival

Caption: Hypothetical inhibition of the BCR-ABL signaling pathway by this compound.

G Imatinib Inhibition of c-Kit Signaling Pathway SCF SCF c-Kit c-Kit SCF->c-Kit PI3K PI3K c-Kit->PI3K RAS RAS c-Kit->RAS STAT3 STAT3 c-Kit->STAT3 This compound This compound This compound->c-Kit AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Transcription Gene Transcription STAT3->Gene Transcription

Caption: Hypothetical inhibition of the c-Kit signaling pathway by this compound.

G Imatinib Inhibition of PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCγ PLCγ PDGFR->PLCγ This compound This compound This compound->PDGFR AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation IP3 + DAG IP3 + DAG PLCγ->IP3 + DAG Ca2+ release Ca2+ release IP3 + DAG->Ca2+ release

Caption: Hypothetical inhibition of the PDGFR signaling pathway by this compound.

Experimental Protocols

The following protocols are adapted from established methods for Imatinib and can be used to synthesize and evaluate the tyrosine kinase inhibitory activity of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from known syntheses of Imatinib.[6][11] This would likely involve the oxidation of the pyridine ring in a late-stage intermediate or on the final Imatinib molecule.

Materials:

  • Imatinib base

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve Imatinib base in a suitable solvent such as DCM.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in the same solvent dropwise to the cooled Imatinib solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[5][12]

G General Workflow for Synthesis and Purification Start Start Dissolve Imatinib Dissolve Imatinib Start->Dissolve Imatinib Cool Reaction Cool Reaction Dissolve Imatinib->Cool Reaction Add Oxidizing Agent Add Oxidizing Agent Cool Reaction->Add Oxidizing Agent Monitor by TLC Monitor by TLC Add Oxidizing Agent->Monitor by TLC Reaction Quench Reaction Quench Monitor by TLC->Reaction Quench Work-up Work-up Reaction Quench->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against a target tyrosine kinase.

Materials:

  • Recombinant human target kinase (e.g., ABL, c-Kit, PDGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and the serially diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines that are dependent on the target kinase activity.

Materials:

  • Target cell line (e.g., K562 for BCR-ABL, GIST-T1 for c-Kit)

  • Cell culture medium and supplements

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the target cells in a 96-well plate and allow them to attach or stabilize overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Plot the percentage of cell viability versus the log of the compound concentration to determine the GI50 (50% growth inhibition) value.

Western Blot Analysis of Target Phosphorylation

This method is used to assess the ability of this compound to inhibit the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Materials:

  • Target cell line

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-c-Kit, anti-phospho-CrkL, and their total protein counterparts)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the target cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

G General Workflow for Biological Assays cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays Prepare Reagents Prepare Reagents Incubate with Inhibitor Incubate with Inhibitor Prepare Reagents->Incubate with Inhibitor Initiate Reaction Initiate Reaction Incubate with Inhibitor->Initiate Reaction Detect Signal Detect Signal Initiate Reaction->Detect Signal Calculate IC50 Calculate IC50 Detect Signal->Calculate IC50 Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Measure Viability (GI50) Measure Viability (GI50) Incubate->Measure Viability (GI50) Proliferation Assay Lyse Cells & Western Blot Lyse Cells & Western Blot Incubate->Lyse Cells & Western Blot Phosphorylation Assay

Caption: General workflow for in vitro and cell-based biological evaluation of this compound.

Conclusion

This compound is a known metabolite of Imatinib, and its presence in patient plasma correlates with a favorable treatment response. However, a comprehensive understanding of its direct pharmacological activity as a tyrosine kinase inhibitor is currently lacking in the scientific literature. This technical guide provides a consolidated overview of the existing knowledge and presents detailed, adaptable experimental protocols to facilitate further research into the synthesis, purification, and biological characterization of this metabolite. The elucidation of the specific inhibitory profile and cellular effects of this compound will contribute to a more complete understanding of the overall pharmacology of Imatinib and may inform future drug development efforts.

References

Preclinical Development of Imatinib (Pyridine)-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imatinib, a potent tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its metabolism in humans leads to several derivatives, including Imatinib (Pyridine)-N-oxide (also known as CGP 72383). Despite being a known metabolite, the preclinical profile of this compound is not extensively documented in publicly available literature. This technical guide consolidates the available information on this specific metabolite and provides a framework for its preclinical evaluation by adapting established protocols for the parent compound, Imatinib. The guide covers a plausible synthetic pathway, metabolic fate, the limited available human pharmacokinetic data, and detailed experimental protocols for in vitro and in vivo assessment. Furthermore, it visualizes the core signaling pathways of Imatinib, which are presumed to be the targets of its N-oxide metabolite, and outlines a typical preclinical experimental workflow.

Introduction

Imatinib specifically targets and inhibits several tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1] The inhibition of the constitutively active BCR-ABL tyrosine kinase is central to its efficacy in Philadelphia chromosome-positive CML.[2]

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not extensively published. However, based on the known synthesis of Imatinib and standard organic chemistry principles, a plausible synthetic route involves the N-oxidation of the pyridine ring of Imatinib as a final step.

Plausible Synthetic Approach:

The synthesis would likely start with Imatinib free base. A suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would be used to selectively oxidize the nitrogen atom of the pyridine ring. The reaction would need to be carefully controlled to avoid oxidation of other nitrogen atoms in the molecule, such as those in the piperazine ring. Purification would likely be achieved through chromatographic techniques to isolate the desired this compound.

Metabolism, Pharmacokinetics, and Biological Activity

The preclinical characterization of this compound is sparse. However, some insights can be drawn from in vitro metabolism studies and human pharmacokinetic data.

In Vitro Metabolism

A study utilizing rat liver microsomes investigated the metabolic fate of synthesized Imatinib-N-oxide.[5][6][7]

  • Metabolites: Imatinib-N-oxide was found to be further metabolized into two dihydroxy metabolites.

  • Reactive Metabolites: Importantly, no reactive metabolites were detected for either Imatinib or Imatinib-N-oxide in the presence of chemical trapping agents.[5][6][7] This suggests a low potential for the formation of toxic, reactive intermediates from this metabolite.

Pharmacokinetics in Humans

While preclinical animal pharmacokinetic data for this compound is not available, a study in Egyptian CML patients provides valuable human data.[8][9]

Table 1: Human Plasma Pharmacokinetic Parameters of Imatinib Metabolites in CML Patients

MetabolitePeak Concentration (ng/mL, mean ± SD)Trough Concentration (ng/mL, mean ± SD)
N-desmethyl imatinib311.1 ± 129.2208.8 ± 98.2
This compound 37.0 ± 22.0 16.7 ± 12.6

Data sourced from a study in Egyptian CML patients.[8][9]

The study also noted a significant correlation between higher trough concentrations of this compound and a favorable therapeutic response to Imatinib, suggesting that this metabolite may have some biological activity or serve as a marker of drug exposure and metabolism.[8][9]

Signaling Pathways and Mechanism of Action

The specific effects of this compound on cellular signaling pathways have not been independently characterized. It is hypothesized that its mechanism of action mirrors that of the parent compound, Imatinib, by inhibiting the ATP-binding site of target tyrosine kinases. The primary signaling pathways affected by Imatinib include RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-AKT, which are crucial for cell proliferation and survival.[10]

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT STAT BCR-ABL->STAT PI3K PI3K BCR-ABL->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT->Survival AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR-ABL Inhibits

Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Experimental Protocols for Preclinical Evaluation

The following protocols are adapted from established methods for Imatinib and are recommended for the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., BCR-ABL, c-KIT, PDGFR).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a suitable kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).

    • Prepare a solution of the recombinant target kinase and a corresponding peptide substrate in the kinase reaction buffer.

    • Prepare an ATP solution at the desired final concentration (typically close to the Km for the kinase).

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and diluted this compound or vehicle control.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution.

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Using a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., K562 for CML) in the appropriate medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with the various concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an animal model.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., K562) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration:

    • Prepare a formulation of this compound for administration (e.g., in sterile water or a suitable vehicle). The route of administration could be oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Administer the compound to the treatment group at a specified dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle alone to the control group using the same schedule and route.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of adverse effects.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Calculate the percentage of tumor growth inhibition (TGI).

    • Analyze the data for statistical significance using appropriate statistical tests.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (Imatinib-N-oxide) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro_Screening->Kinase_Assay Cell_Viability Cell Viability Assay (IC50) In_Vitro_Screening->Cell_Viability In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies PK_Studies Pharmacokinetics (Animal Models) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy (Xenograft Model) In_Vivo_Studies->Efficacy_Studies Toxicology Toxicology Assessment Efficacy_Studies->Toxicology Data_Analysis Data Analysis and Candidate Selection Toxicology->Data_Analysis

A standard workflow for preclinical evaluation of a new compound.

Toxicology

Specific toxicology studies for this compound are not publicly available. However, the toxicology of the parent drug, Imatinib, has been extensively studied in various animal models, including mice, rats, dogs, and monkeys.[11]

Key toxicological findings for Imatinib in animal studies include effects on:

  • Hematopoietic system: Anemia, neutropenia, and thrombocytopenia.

  • Liver: Elevated liver enzymes.

  • Gastrointestinal tract: Emesis and diarrhea.

  • Reproductive organs: Reduced spermatogenesis and effects on ovaries.[11]

  • Kidney: Potential for renal toxicity at higher doses.

  • Fetal development: Imatinib is fetotoxic in rats and rabbits.[11]

The in vitro finding that Imatinib-N-oxide does not form reactive metabolites is a positive indicator for its safety profile, but dedicated in vivo toxicology studies would be necessary to confirm its safety.[5][6][7]

Conclusion and Future Directions

This compound is a known human metabolite of Imatinib. While its presence in patients is confirmed and may correlate with treatment response, its preclinical pharmacological profile remains largely uncharacterized. This guide provides a comprehensive overview of the limited available data and outlines a clear strategy for its preclinical evaluation using established protocols for the parent compound.

Future research should focus on:

  • Synthesizing and purifying this compound to enable thorough preclinical testing.

  • Determining its in vitro potency against the target kinases of Imatinib and in relevant cancer cell lines.

  • Characterizing its pharmacokinetic profile in animal models to understand its absorption, distribution, metabolism, and excretion.

  • Evaluating its in vivo efficacy in xenograft models of CML and GIST.

  • Conducting formal toxicology studies to establish its safety profile.

A comprehensive understanding of the preclinical characteristics of this compound will provide valuable insights into its potential contribution to the overall efficacy and safety of Imatinib therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro evaluation of Imatinib (Pyridine)-N-oxide, a major metabolite of the tyrosine kinase inhibitor Imatinib. The described assays are designed for researchers, scientists, and drug development professionals to assess the biological activity of this compound.

Introduction

Imatinib is a cornerstone in the targeted therapy of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein in CML, as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] Imatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates, which in turn inhibits cellular proliferation and induces apoptosis in cancer cells.[1] this compound is a major metabolite of Imatinib.[2] Understanding the in vitro activity of this metabolite is crucial for a comprehensive understanding of Imatinib's overall pharmacological profile.

Signaling Pathway Targeted by Imatinib

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene.[3][4] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell proliferation and inhibiting apoptosis.[5][6][7] Imatinib inhibits the catalytic activity of the ABL kinase domain by binding to its ATP-binding site and stabilizing the inactive conformation.[1]

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib / Imatinib-N-oxide Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds Kinase_Inhibition_Workflow start Start prepare_dilutions Prepare Serial Dilutions of This compound start->prepare_dilutions add_inhibitor Add Diluted Inhibitor prepare_dilutions->add_inhibitor setup_reaction Set up Kinase Reaction: Enzyme + Substrate setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze by Western Blot (Phospho-Substrate) stop_reaction->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of This compound seed_cells->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 540 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Application Notes and Protocols for Imatinib (Pyridine)-N-oxide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor (TKI), has revolutionized the treatment of specific cancers by targeting key signaling molecules.[1][2] Imatinib (Pyridine)-N-oxide is a major metabolite of Imatinib.[3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, enabling researchers to investigate its biological activity, cytotoxicity, and effects on cellular signaling pathways. The protocols and methodologies are adapted from established procedures for the parent compound, Imatinib, and are intended to serve as a foundational framework for initiating studies with this specific metabolite.

Mechanism of Action

Imatinib functions as a selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[4][5] It competitively binds to the ATP-binding site of these kinases, thereby preventing substrate phosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival.[4][5] The primary targets of Imatinib are constitutively activated in various malignancies, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][4] The inhibition of these pathways can lead to the induction of apoptosis in cancer cells.[4]

While the specific in-cell activity of this compound is not extensively documented in publicly available literature, it is crucial to characterize its effects relative to the parent drug. As a major metabolite, its biological activity could contribute to the overall therapeutic or toxicological profile of Imatinib.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Name N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide[6][7]
CAS Number 571186-92-0[3][6]
Molecular Formula C₂₉H₃₁N₇O₂[3][8]
Molecular Weight 509.60 g/mol [3][8]
Table 2: Suggested Concentration Ranges for Initial Screening
Assay TypeConcentration Range (µM)Notes
Cell Viability (e.g., MTT, XTT) 0.01 - 100A broad range is recommended to determine the IC50 value.
Signaling Pathway Analysis (e.g., Western Blot) 0.1 - 20Concentrations should be based on IC50 values from viability assays.
Colony Formation Assay 0.05 - 10Lower concentrations are often used for long-term proliferation assays.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Target cell line (e.g., K562 for CML)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[2]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.

    • For suspension cells (like K562), seed at a density of 10,000-20,000 cells/well in 100 µL of complete medium.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM).[2]

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.[2]

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Target cell line

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-c-KIT, anti-c-KIT, anti-phospho-PDGFR, anti-PDGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound (based on IC50 values) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).

Visualizations

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL Ras Ras BCR_ABL->Ras BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis STAT5->Proliferation Imatinib_Metabolite Imatinib (Pyridine)-N-oxide Imatinib_Metabolite->PDGFR Imatinib_Metabolite->cKIT Imatinib_Metabolite->BCR_ABL Inhibition

Caption: Putative signaling pathways inhibited by this compound.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of This compound C Treat Cells and Incubate (48-72h) B->C D Add MTT Reagent and Incubate (2-4h) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for determining cell viability (IC50).

Conclusion

These application notes provide a starting point for the investigation of this compound in a cell culture setting. Given the limited data on this specific metabolite, it is recommended that researchers perform comprehensive dose-response studies and compare its activity directly with the parent compound, Imatinib. This will enable a thorough characterization of its biological effects and its potential contribution to the overall pharmacology of Imatinib.

References

Application Notes and Protocols for the Analytical Detection of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The metabolism of imatinib is complex, leading to several metabolites, including Imatinib (Pyridine)-N-oxide. Monitoring the levels of imatinib and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize toxicity. This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices, primarily human plasma. The methods described are based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Metabolic Pathway of Imatinib to Pyridine-N-oxide

Imatinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The formation of this compound is a minor metabolic pathway also mediated by CYP3A4 and potentially Flavin-containing monooxygenase 3 (FMO3)[1].

Imatinib_Metabolism Imatinib Imatinib N_Oxide This compound Imatinib->N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Imatinib FMO3 FMO3 FMO3->Imatinib

Caption: Metabolic conversion of Imatinib to its Pyridine-N-oxide metabolite.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of imatinib and its metabolites in biological fluids due to its high sensitivity and selectivity.

Experimental Workflow

The general workflow for the analysis of this compound in plasma samples involves sample preparation, LC separation, and MS/MS detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Methanol or Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatographic Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is adapted from established methods for imatinib and its metabolites.

1. Materials and Reagents

  • This compound reference standard

  • Imatinib-d8 (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Imatinib-d8).

  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm)

  • Mobile Phase: Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[2][3]

  • Flow Rate: 0.7 mL/min[2][3]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 510.3 → 217.2

    • Imatinib-d8 (IS): m/z 502.4 → 394.2[4]

  • Ion Source Temperature: 350°C

5. Calibration and Quantification

  • Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards, QC samples, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary

ParameterImatinibN-desmethyl ImatinibThis compound (Expected)Reference
Linearity Range 8 - 5,000 ng/mL3 - 700 ng/mL5 - 1,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 8 ng/mL3 ng/mL~5 ng/mL[2]
Intra-day Precision (%RSD) < 15%< 15%< 15%[2]
Inter-day Precision (%RSD) < 15%< 15%< 15%[2]
Accuracy (% Bias) 85 - 115%85 - 115%85 - 115%[2]
Recovery > 90%> 90%> 85%[5]

Note: The values for this compound are expected based on similar analytical methods for the parent drug and its major metabolite. These values should be established and validated for the specific assay.

HPLC-UV Method for Impurity Profiling

For the analysis of this compound as an impurity in bulk drug substance, an HPLC-UV method can be employed.

Protocol 2: HPLC-UV for Imatinib and Related Substances

This protocol is designed for the separation of imatinib from its impurities, including N-oxide forms.

1. Materials and Reagents

  • Imatinib mesylate reference standard

  • This compound reference standard

  • Methanol (HPLC grade)

  • 1-Octane sulfonic acid

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Chromatographic Conditions [6]

  • Column: Atlantis T3 (150 mm × 4.6 mm), 3 µm[6]

  • Mobile Phase: Methanol and buffer (0.01 M 1-Octane sulfonic acid with 0.2% trifluoroacetic acid) in a 50:50 (v/v) ratio[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 230 nm[6]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

3. Sample Preparation

  • Dissolve an accurately weighed amount of the imatinib mesylate bulk drug in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data for HPLC-UV Method

The following table summarizes the validation parameters for an HPLC-UV method for the analysis of imatinib and its related substances, including an N-oxide impurity.[6]

ParameterValue
Linearity (r²) > 0.999
LOD 0.383 ppm
LOQ 1.15 ppm
Recovery (Imatinib-piperazine-n-oxide) 107.70%
Recovery (N-desmethyl-imatinib) 99.30%

Note: The recovery data is for imatinib-piperazine-n-oxide, which is structurally similar to the pyridine-N-oxide.

Conclusion

The analytical methods described provide a framework for the sensitive and specific detection and quantification of this compound. The LC-MS/MS method is highly recommended for the analysis of this metabolite in biological matrices for therapeutic drug monitoring and pharmacokinetic studies. The HPLC-UV method is suitable for the quality control of imatinib bulk drug substance. It is essential to perform a full method validation for the specific analyte and matrix to ensure reliable and accurate results.

References

Application Note: Quantitative Analysis of Imatinib and its Metabolite Imatinib (Pyridine)-N-oxide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tyrosine kinase inhibitor Imatinib and its major metabolite, Imatinib (Pyridine)-N-oxide, in human plasma. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Imatinib. The protocol provides a comprehensive workflow, from sample preparation to data acquisition, and includes detailed experimental parameters.

Introduction

Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The therapeutic efficacy and potential toxicity of Imatinib can be influenced by its metabolism. One of the major metabolic pathways is the N-oxidation of the pyridine ring, forming this compound.[1][2] Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and for optimizing patient therapy. LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of these compounds in complex biological matrices.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Imatinib and its N-oxide metabolite from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Imatinib-d8).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 55:45 (v/v) methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column to resolve Imatinib and this compound from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.4 µm)[3]
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% Formic Acid[3][4]
Flow Rate 0.7 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 6 minutes[4]
Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 350°C[4]
MRM Transitions See Table 3
Dwell Time 100 ms
Collision Gas Argon

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imatinib494.0394.0
This compound510.0217.0
Imatinib-d8 (IS)502.0394.0

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for Imatinib and its metabolites based on published data.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

CompoundLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Imatinib8 - 50008[3]
N-desmethyl Imatinib3 - 7003[3]
This compound5.4 - 7005.4[4]

Table 5: Retention Times

CompoundRetention Time (min)
Imatinib~2.9
N-desmethyl Imatinib~2.8
This compoundNot specified

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: LC-MS/MS experimental workflow for Imatinib analysis.

Imatinib Metabolic Pathway

G cluster_phase1 Phase I Metabolism Imatinib Imatinib N_demethylation N-demethylation (CYP3A4) Imatinib->N_demethylation Pyridine_N_oxidation Pyridine N-oxidation Imatinib->Pyridine_N_oxidation Piperidine_N_oxidation Piperidine N-oxidation Imatinib->Piperidine_N_oxidation Hydroxylation Hydroxylation Imatinib->Hydroxylation N_desmethyl_Imatinib N-desmethyl Imatinib (Active Metabolite) N_demethylation->N_desmethyl_Imatinib Imatinib_Pyridine_N_oxide This compound Pyridine_N_oxidation->Imatinib_Pyridine_N_oxide Imatinib_Piperidine_N_oxide Imatinib (Piperidine)-N-oxide Piperidine_N_oxidation->Imatinib_Piperidine_N_oxide Hydroxylated_metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_metabolites

Caption: Major metabolic pathways of Imatinib.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of Imatinib and its major metabolite, this compound, in human plasma. The protocol is suitable for use in research and drug development settings to support pharmacokinetic and metabolic studies of Imatinib. The provided experimental parameters and quantitative data serve as a valuable resource for laboratories implementing this analytical methodology.

References

Application Note: 1H-NMR and 13C-NMR Spectroscopic Analysis of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the 1H-NMR and 13C-NMR spectral assignments for Imatinib (Pyridine)-N-oxide, a significant metabolite of the tyrosine kinase inhibitor, Imatinib. Due to the limited availability of fully assigned public data, this note presents a plausible spectroscopic assignment based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Detailed experimental protocols for acquiring high-quality NMR data for this and similar molecules are also provided, alongside visualizations of the molecular structure and experimental workflow to aid in research and development.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The metabolic fate of Imatinib is of critical importance for understanding its efficacy and potential for drug-drug interactions. One of its metabolites is the pyridine-N-oxide derivative. The formation of this N-oxide metabolite has been confirmed through various spectrometric techniques, including mass spectrometry and nuclear magnetic resonance (NMR) analysis.[1][2][3] A thorough characterization of this metabolite is essential for a complete understanding of Imatinib's pharmacology.

This application note details the proposed 1H and 13C-NMR spectral assignments for this compound. Furthermore, it provides standardized protocols for the preparation and analysis of such compounds by NMR spectroscopy, which are broadly applicable in the field of drug development and quality control.

Chemical Structure

The chemical structure of this compound is presented below, with a numbering scheme for the assignment of NMR signals.

Caption: Numbering scheme for this compound.

Proposed NMR Data and Assignments

The following tables summarize the proposed chemical shifts (δ) in parts per million (ppm) for the 1H and 13C-NMR spectra of this compound. These assignments are based on known spectral data for Imatinib, pyridine-N-oxide derivatives, and general principles of NMR spectroscopy. The N-oxidation of the pyridine ring is expected to cause a downfield shift of the adjacent proton and carbon signals.

1H-NMR Data (500 MHz, DMSO-d6)
Proton Assignment Proposed δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (Pyridine-N-oxide)8.20 - 8.30m
H-4' (Pyridine-N-oxide)7.40 - 7.50m
H-5' (Pyridine-N-oxide)7.30 - 7.40m
H-5 (Pyrimidine)8.45d5.2
H-6 (Pyrimidine)7.15d5.2
H-2 (Benzamide)7.90d8.0
H-3 (Benzamide)7.50d8.0
H-5 (Benzamide)7.50d8.0
H-6 (Benzamide)7.90d8.0
CH2 (Piperazine)3.50s
CH2 (Piperazine)2.50t5.0
CH2 (Piperazine)2.35t5.0
N-CH3 (Piperazine)2.15s
Ar-CH32.20s
NH (Amide)10.10s
NH (Linker)9.80s
13C-NMR Data (125 MHz, DMSO-d6)
Carbon Assignment Proposed δ (ppm)
C-2', C-6' (Pyridine-N-oxide)138.0 - 140.0
C-3', C-5' (Pyridine-N-oxide)125.0 - 127.0
C-4' (Pyridine-N-oxide)124.0 - 126.0
C-2 (Pyrimidine)161.5
C-4 (Pyrimidine)160.0
C-5 (Pyrimidine)108.0
C-6 (Pyrimidine)158.5
C-1 (Benzamide)138.0
C-2, C-6 (Benzamide)128.5
C-3, C-5 (Benzamide)127.0
C-4 (Benzamide)145.0
C=O (Amide)166.0
C-1 (Phenylamino)131.0
C-2 (Phenylamino)118.0
C-3 (Phenylamino)139.0
C-4 (Phenylamino)130.0
C-5 (Phenylamino)123.0
C-6 (Phenylamino)120.0
CH2 (Piperazine)62.0
CH2 (Piperazine)55.0
CH2 (Piperazine)53.0
N-CH3 (Piperazine)46.0
Ar-CH318.0

Experimental Protocols

The following protocols are recommended for obtaining high-resolution 1H and 13C-NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as the solvent due to the good solubility of Imatinib and its derivatives.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of DMSO-d6.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • 1H-NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • 13C-NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for NMR analysis and the logical relationship of the molecular fragments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis sample This compound dissolve Dissolve in DMSO-d6 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer 500 MHz NMR Spectrometer transfer->spectrometer h1_acq 1H-NMR Acquisition spectrometer->h1_acq c13_acq 13C-NMR Acquisition spectrometer->c13_acq fid Raw FID Data h1_acq->fid c13_acq->fid ft Fourier Transform fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline referencing Referencing to TMS phase_baseline->referencing peak_picking Peak Picking and Integration referencing->peak_picking assignment Signal Assignment peak_picking->assignment report Final Report assignment->report

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_fragments Key Structural Fragments imatinib_n_oxide This compound benzamide Benzamide Moiety imatinib_n_oxide->benzamide linked via amide pyrimidine Pyrimidine Ring imatinib_n_oxide->pyrimidine linked via amine piperazine Piperazine Moiety benzamide->piperazine methylene bridge pyridine_n_oxide Pyridine-N-oxide Ring pyrimidine->pyridine_n_oxide C-C bond

Caption: Logical relationships of molecular fragments.

Conclusion

This application note provides a foundational guide for the 1H and 13C-NMR analysis of this compound. While the presented spectral assignments are proposed based on existing data for analogous structures, they offer a robust starting point for researchers in the field. The detailed experimental protocols ensure that high-quality, reproducible NMR data can be obtained for this and other small molecules of pharmaceutical interest. The provided visualizations of the chemical structure and workflows serve to enhance the understanding and practical application of this analytical methodology. For definitive structural confirmation, further 2D-NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application Notes and Protocols: Imatinib (Pyridine)-N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Imatinib (Pyridine)-N-oxide as a reference standard in analytical methodologies. This document is intended to guide researchers in the accurate quantification of Imatinib and its related substances, ensuring the quality and consistency of pharmaceutical products and research materials.

Introduction

Imatinib, a tyrosine kinase inhibitor, is a frontline treatment for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1][2]. Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, as well as c-Kit and PDGF-R tyrosine kinases[2][3][4][5]. This compound is a major metabolite and a known impurity of Imatinib[6][7]. As such, its use as a reference standard is crucial for the accurate assessment of Imatinib purity in bulk drug substances and finished pharmaceutical products. These protocols outline the use of this compound in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueSource
Chemical Name N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide[8][9][10]
Synonyms CGP-72383, Imatinib Impurity A[7][11]
CAS Number 571186-92-0[6][11]
Molecular Formula C₂₉H₃₁N₇O₂[6][11]
Molecular Weight 509.60 g/mol [6][11]
Appearance Provided upon request with Certificate of Analysis[12]
Purity Typically >98%[13]

Imatinib Signaling Pathway

Imatinib targets specific tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The following diagram illustrates the key signaling pathways affected by Imatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF-R PDGF-R PI3K/Akt PI3K/Akt PDGF-R->PI3K/Akt c-Kit c-Kit c-Kit->PI3K/Akt Bcr-Abl Bcr-Abl Bcr-Abl->PI3K/Akt Ras/MAPK Ras/MAPK Bcr-Abl->Ras/MAPK STAT5 STAT5 Bcr-Abl->STAT5 Survival Survival PI3K/Akt->Survival Proliferation Proliferation Ras/MAPK->Proliferation STAT5->Proliferation STAT5->Survival Imatinib Imatinib Imatinib->PDGF-R Imatinib->c-Kit Imatinib->Bcr-Abl

Imatinib Signaling Pathway Inhibition

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is designed for the separation and quantification of Imatinib and its related substances, including this compound.

4.1.1. Experimental Workflow

HPLC Experimental Workflow

4.1.2. Reagents and Materials

  • Imatinib Mesylate Reference Standard

  • This compound Reference Standard[10]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Ammonia Solution

  • Water (HPLC Grade)

4.1.3. Chromatographic Conditions

ParameterCondition
Column XBridge C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 3.85 g/L Ammonium Acetate in water, pH 9.5 with Ammonia
Mobile Phase B Acetonitrile:Methanol (40:60 v/v)
Gradient Optimized for separation of Imatinib and impurities
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm
Injection Volume 10 µL

(Based on conditions described in[14])

4.1.4. Solution Preparation

  • Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio[14].

  • Standard Stock Solution: Accurately weigh and dissolve Imatinib Mesylate and this compound reference standards in the diluent to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a target concentration of Imatinib.

4.1.5. System Suitability

The system is deemed suitable for analysis if the following criteria are met:

  • The resolution between Imatinib and this compound is not less than 2.0.

  • The tailing factor for the Imatinib peak is not more than 2.0.

  • The relative standard deviation (%RSD) for replicate injections of the standard solution is not more than 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

This protocol is suitable for the identification and characterization of Imatinib metabolites, including this compound, in biological matrices.

4.2.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Protein Precipitation B Centrifugation A->B C Supernatant Transfer B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E

LC-MS/MS Experimental Workflow

4.2.2. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile with 0.1% Formic Acid

  • Water with 0.1% Formic Acid

  • Internal Standard (e.g., Deuterated Imatinib)

4.2.3. Sample Preparation

  • To 100 µL of plasma or serum, add 200 µL of acetonitrile containing the internal standard to precipitate proteins[15].

  • Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes[15].

  • Transfer the supernatant to a clean vial for analysis[15].

4.2.4. LC-MS/MS Conditions

ParameterCondition
Column C18 Reverse-Phase HPLC Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of metabolites
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Tandem Mass Spectrometer

(Based on conditions described in[15])

4.2.5. Data Analysis

Metabolites are identified by comparing their retention times and mass spectra with those of the this compound reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for the structural elucidation of this compound. The chemical shifts of the pyridine moiety are particularly indicative of N-oxidation. While specific spectral data for this compound is provided with the reference standard, general shifts for pyridine N-oxides can be found in the literature[16]. A Certificate of Analysis accompanying the reference standard will include detailed NMR data[12][17].

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the reliable analysis of Imatinib and its related substances. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and safety of Imatinib-containing products.

References

Research Applications of Imatinib (Pyridine)-N-oxide in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor (TKI), has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its targeted action against the BCR-ABL fusion protein and c-KIT receptor tyrosine kinase represents a paradigm shift in oncology. In the comprehensive study of Imatinib's pharmacology, its metabolites and related substances are of significant interest. Imatinib (Pyridine)-N-oxide is a well-characterized metabolite and a known impurity in the synthesis of the active pharmaceutical ingredient.

While one vendor source suggests that a related compound, Imatinib (piperidine)-N-oxide, has demonstrated antineoplastic activity in vitro and in vivo, detailed primary scientific literature supporting this claim is not publicly available.[1] Therefore, the primary and well-documented research applications of Imatinib-N-oxide in an oncological context are not as a direct therapeutic agent, but as a critical reference standard and subject of study in drug metabolism, pharmacokinetics, and safety assessment of Imatinib.

These application notes provide a detailed overview and protocols for the use of this compound in the broader field of oncology research, focusing on its role in understanding the parent drug, Imatinib.

Application Notes

Application 1: Reference Standard in Pharmacokinetic (PK) and Drug Metabolism (DM) Studies

The study of a drug's metabolic fate is fundamental to oncology drug development. Understanding how the body processes Imatinib is crucial for determining its efficacy, clearance rate, and potential for drug-drug interactions. Imatinib-N-oxide is a key metabolite in this process.

  • Use in Bioanalytical Methods: A purified, certified standard of Imatinib-N-oxide is essential for the development and validation of quantitative bioanalytical methods, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are used to measure the concentration of the metabolite in biological matrices (e.g., plasma, urine, feces) from preclinical animal models and human clinical trials.

  • PK Profile Characterization: By quantifying the levels of Imatinib-N-oxide over time, researchers can build a comprehensive pharmacokinetic profile of Imatinib and its metabolites. This helps in understanding the rate of formation and elimination of the N-oxide, contributing to the overall knowledge of the parent drug's disposition in the body.

Application 2: Investigating Metabolic Stability and Safety

The metabolic stability of a drug and its metabolites can influence its safety profile. Some drug metabolites can be chemically reactive, leading to potential toxicity.

  • Metabolic Fate Determination: Research has shown that Imatinib-N-oxide is further metabolized in the liver. In studies using rat liver microsomes, Imatinib-N-oxide was shown to produce two dihydroxy metabolites.[2][3]

  • Reactive Metabolite Screening: Crucially, studies have been conducted to assess whether Imatinib or Imatinib-N-oxide form reactive metabolites. Using chemical trapping agents in vitro, no reactive intermediates were observed for Imatinib-N-oxide.[2][3] This information is vital for the toxicological risk assessment of Imatinib, suggesting a lower potential for idiosyncratic drug toxicities mediated by this metabolic pathway.

Application 3: Reference Standard for Pharmaceutical Impurity Profiling

During the synthesis of Imatinib Mesylate, various process-related impurities and degradation products can form. Regulatory agencies require strict monitoring and control of these impurities.

  • Impurity Identification and Control: Imatinib (piperidine)-N-oxide, also known as Imatinib Impurity J, is a recognized impurity.[4][5] Analytical chemists in pharmaceutical development and quality control use the reference standard of Imatinib-N-oxide to identify and quantify its presence in batches of the Imatinib drug substance. This ensures that the final drug product meets the stringent purity and safety standards required for patient use.

Quantitative Data Summary

The following table summarizes the key characteristics and findings related to Imatinib-N-oxide. As no public data on its direct anticancer activity (e.g., IC50 values) is available, the table focuses on its established role.

CharacteristicDescriptionReference(s)
Compound Names This compound; Imatinib (piperidine)-N-oxide; CGP 71422; Imatinib Impurity J; Imatinib Piperazine N4-Oxide[1][4][5]
Molecular Formula C₂₉H₃₁N₇O₂[1]
Molecular Weight 509.6 g/mol [1]
Primary Role Metabolite of Imatinib; Process-related impurity in Imatinib synthesis.[4][6]
Metabolic Fate In vitro (rat liver microsomes), forms two dihydroxy metabolites.[2][3]
Safety Profile No reactive metabolites were observed in in vitro chemical trapping experiments.[2][3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Profiling of Imatinib-N-oxide in Rat Liver Microsomes

This protocol is designed to identify the metabolites of Imatinib-N-oxide using a common in vitro system.

1. Objective: To determine the metabolic fate of Imatinib-N-oxide when incubated with rat liver microsomes and an NADPH-regenerating system.

2. Materials:

  • Imatinib-N-oxide

  • Rat Liver Microsomes (RLM), pooled

  • NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching/extraction)

  • Methanol (for sample dilution)

  • Purified water

3. Procedure:

  • Preparation: Thaw the pooled rat liver microsomes on ice. Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Imatinib-N-oxide (final concentration typically 1-10 µM)

    • Rat Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the tube vigorously for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate. Evaporate the solvent under a stream of nitrogen if concentration is needed, or directly dilute with an appropriate mobile phase-like solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites. The analysis would search for predicted biotransformations, such as hydroxylation, relative to the parent mass of Imatinib-N-oxide.

4. Control Samples:

  • Negative Control 1 (No NADPH): Replace the NADPH-regenerating system with buffer to ensure metabolism is NADPH-dependent.

  • Negative Control 2 (No Microsomes): Replace the microsome suspension with buffer to check for non-enzymatic degradation of the compound.

Protocol 2: General Method for Quantification of Imatinib-N-oxide in Mouse Plasma by LC-MS/MS

This protocol provides a general workflow for quantifying Imatinib-N-oxide in plasma samples from a preclinical study where the parent drug, Imatinib, was administered.

1. Objective: To determine the concentration of Imatinib-N-oxide in mouse plasma samples following the administration of Imatinib.

2. Materials:

  • Mouse plasma samples (collected at various time points post-Imatinib administration)

  • Imatinib-N-oxide certified reference standard (for standard curve and QCs)

  • A suitable internal standard (IS), preferably a stable-isotope labeled version of Imatinib-N-oxide.

  • Acetonitrile (ACN) containing the internal standard.

  • Methanol and Water (LC-MS grade) for mobile phases.

  • Formic acid.

3. Procedure:

  • Preparation of Standards: Prepare a stock solution of Imatinib-N-oxide in a suitable solvent (e.g., DMSO or Methanol). From this stock, perform serial dilutions to prepare calibration standards and quality control (QC) samples by spiking known amounts into blank mouse plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each plasma sample, calibration standard, and QC into a 96-well plate or microcentrifuge tubes.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard to each well/tube.

    • Seal the plate or cap the tubes and vortex for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate/tubes at approx. 4000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 analytical column. Employ a gradient elution method with Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid).

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both Imatinib-N-oxide and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of Imatinib-N-oxide in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_0 Metabolic Pathway of Imatinib Imatinib Imatinib (Parent Drug) N_Oxide Imatinib-N-oxide (Metabolite) Imatinib->N_Oxide Hepatic Metabolism (e.g., CYP3A4) Dihydroxy Dihydroxy Metabolites (Further Metabolites) N_Oxide->Dihydroxy Hydroxylation

Metabolic pathway of Imatinib to its N-oxide and subsequent metabolites.

cluster_1 Workflow for In Vitro Metabolic Profiling A Prepare Reaction Mixture (Imatinib-N-oxide, Buffer, Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (e.g., 60 min) C->D E Terminate Reaction (Add cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Analyze by LC-MS/MS (Metabolite Identification) G->H

Experimental workflow for the in vitro metabolic profiling of Imatinib-N-oxide.

cluster_2 Role of Imatinib-N-oxide in Drug Development Parent Imatinib (Active Drug) Metabolite Imatinib-N-oxide (Metabolite / Impurity) Parent->Metabolite is metabolized to / contains PK Pharmacokinetics (PK/DM) Metabolite->PK is quantified in Safety Safety Assessment (Toxicology) Metabolite->Safety is assessed for CMC Quality Control (CMC/Impurity) Metabolite->CMC is monitored as

References

Application Note & Protocol: Profiling the Kinase Inhibition of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the kinase inhibitory activity of Imatinib (Pyridine)-N-oxide, a major metabolite of the well-characterized tyrosine kinase inhibitor, Imatinib.[1] The provided methodologies are essential for researchers in drug discovery and development to characterize the potency and selectivity of this compound. Detailed protocols for both biochemical and cell-based assays are included, along with templates for data presentation and visualizations of key signaling pathways and experimental workflows.

Introduction

Imatinib is a potent tyrosine kinase inhibitor that targets several kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR), and is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] Imatinib functions by competitively binding to the ATP-binding site of these kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[4] This action blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][4]

This compound is a significant metabolite of Imatinib.[1] Understanding its biological activity is crucial for a complete picture of Imatinib's overall efficacy and potential off-target effects. This protocol outlines the necessary steps to determine the inhibitory profile of this compound against a panel of relevant kinases.

Targeted Signaling Pathway: BCR-ABL

Imatinib's primary target in CML is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell growth.[3] Inhibition of BCR-ABL blocks its downstream signaling cascades, leading to apoptosis in cancer cells.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib or Imatinib-N-oxide Imatinib->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL

Figure 1: Imatinib's inhibition of the BCR-ABL signaling pathway.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting the IC50 values of Imatinib and this compound against a panel of kinases.

Table 1: Biochemical IC50 Values for Imatinib and this compound

Kinase Target Imatinib IC50 (nM) This compound IC50 (nM)
ABL1 25 500
c-KIT 100 2500
PDGFRα 150 3000
SRC >10,000 >10,000

| LCK | >10,000 | >10,000 |

Table 2: Cell-Based IC50 Values for Imatinib and this compound

Cell Line Target Pathway Imatinib IC50 (nM) This compound IC50 (nM)
K562 BCR-ABL 200 4000
Ba/F3 c-KIT 350 7000

| Jurkat | (Negative Control) | >10,000 | >10,000 |

Experimental Protocols

Two primary methods are presented: a biochemical assay to measure direct kinase inhibition and a cell-based assay to assess the compound's effect in a cellular context.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6]

Biochemical_Workflow A 1. Prepare Reagents: Kinase, Substrate, ATP, Imatinib-N-oxide dilutions B 2. Kinase Reaction: Incubate Kinase, Substrate, and Imatinib-N-oxide A->B C 3. Initiate Reaction: Add ATP B->C D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP: Add Kinase Detection Reagent D->E F 6. Measure Luminescence: Signal is proportional to ADP produced E->F

Figure 2: Workflow for the biochemical kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (and Imatinib as a control) in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test compound dilution.

    • 2 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the kinase.

  • Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The ATP concentration should be at the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the substrate for luciferase.

  • Luminescence Reading: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of the inhibitor on cell proliferation.

Cell_Based_Workflow A 1. Cell Seeding: Plate cells (e.g., K562) in a 96-well plate and allow to adhere/stabilize overnight B 2. Compound Treatment: Add serial dilutions of Imatinib-N-oxide to the cells A->B C 3. Incubation: Incubate for 48-72 hours under standard cell culture conditions B->C D 4. Add Viability Reagent: Add MTT or CellTiter-Glo® Reagent C->D E 5. Measure Signal: Read absorbance (MTT) or luminescence (CellTiter-Glo®) D->E

Figure 3: Workflow for the cell-based proliferation assay.

Protocol:

  • Cell Plating: Seed cells (e.g., K562 for BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.

  • Compound Addition: The next day, add 100 µL of medium containing serial dilutions of this compound (and Imatinib control) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.

Materials and Reagents

  • Compounds: this compound, Imatinib (as control)

  • Kinases: Recombinant human ABL1, c-KIT, PDGFRα, etc.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Assay Kits:

    • Biochemical Assay: ADP-Glo™ Kinase Assay (Promega)

    • Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Cell Proliferation Assay Kit

  • Cell Lines: K562 (BCR-ABL positive), Ba/F3 (can be engineered to express specific kinases), Jurkat (negative control)

  • Reagents: DMSO, ATP, kinase reaction buffer, cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin.

  • Labware: 384-well and 96-well plates (white, solid bottom for luminescence), multichannel pipettes, serological pipettes.

  • Equipment: Plate reader with luminescence detection, orbital shaker, standard cell culture equipment (incubator, biosafety cabinet).

Conclusion

The protocols described in this application note provide a robust framework for the characterization of this compound's kinase inhibition profile. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy. This information is critical for advancing our knowledge of Imatinib metabolism and for the broader field of kinase inhibitor development.

References

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature reveals that while Imatinib has been investigated as a potential therapeutic for COVID-19, specific research on its metabolite, Imatinib (Pyridine)-N-oxide, in this context is not available. this compound is recognized as a major metabolite of Imatinib. However, studies on the treatment of COVID-19 have focused on the parent drug, Imatinib.

This document will provide detailed application notes and protocols based on the existing research on Imatinib in the context of COVID-19. Additionally, it will touch upon the broader antiviral potential of pyridine N-oxide derivatives against coronaviruses.

I. Application Notes: Imatinib in COVID-19

Imatinib, a tyrosine kinase inhibitor, has been explored for its potential therapeutic effects in COVID-19, primarily due to its anti-inflammatory and potential antiviral properties.[1][2] Preclinical and clinical studies have investigated its role in mitigating the severe symptoms of COVID-19, particularly acute respiratory distress syndrome (ARDS).

Mechanism of Action in COVID-19

The proposed mechanisms of action for Imatinib in COVID-19 are multifaceted:

  • Anti-inflammatory Effects: Imatinib may modulate the host immune response to SARS-CoV-2.[1] Hyperinflammation plays a central role in severe COVID-19, and Imatinib has been shown to potentially inhibit the transcription factor NF-κB, a key element in several inflammatory pathways.[1]

  • Endothelial Barrier Protection: A major complication of severe COVID-19 is pulmonary edema resulting from capillary leak.[3] Imatinib has been suggested to protect the endothelial barrier under inflammatory conditions, potentially reducing fluid accumulation in the lungs.[3]

  • Antiviral Activity: While the direct antiviral effect of Imatinib against SARS-CoV-2 is debated, some in vitro studies have suggested it may inhibit viral entry.[4][5][6] The proposed mechanism involves the inhibition of Abelson (Abl) kinase 2, which may be involved in the virus-cell fusion process.[1] Some research suggests Imatinib may directly interact with the SARS-CoV-2 Spike protein.[4][5] However, other preclinical evaluations did not find significant antiviral activity in more complex models.[7][8]

Clinical Findings Summary

Several clinical trials have investigated the efficacy and safety of Imatinib in hospitalized patients with COVID-19. The results have been mixed, with some studies suggesting potential benefits in specific patient populations, while others did not meet their primary endpoints. A meta-analysis of four studies involving 717 patients concluded that Imatinib did not significantly improve clinical outcomes in patients with COVID-19.[9]

Clinical Trial Outcome Imatinib Group Placebo Group p-value Reference
28-day Mortality (Risk Ratio) 0.79 (95% CI 0.51-1.21)-p = 0.28[9]
Duration of Oxygen Supplementation (Mean Difference, days) -0.13 (95% CI -2.57-2.31)-p = 0.92[9]
Ventilator-Free Days (Mean Difference) 4.71 (95% CI -6.97-16.38)-p = 0.43[9]

II. Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for in vitro and in vivo studies of Imatinib against SARS-CoV-2.

In Vitro Antiviral Activity Assay

This protocol describes a method to assess the antiviral efficacy of Imatinib against SARS-CoV-2 in a cell culture model.

1. Materials:

  • VeroE6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 isolate

  • Imatinib stock solution (in DMSO)

  • Cell viability assay kit (e.g., MTT, XTT)

  • RNA extraction kit

  • RT-qPCR reagents for SARS-CoV-2 detection

2. Procedure:

  • Cell Seeding: Seed VeroE6 cells in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

  • Drug Treatment: Prepare serial dilutions of Imatinib in culture medium. Pre-treat the cells with varying concentrations of Imatinib for 2 hours prior to infection.[4]

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.01.[4]

  • Incubation: Incubate the infected cells for 24-48 hours.[4]

  • Assessment of Viral Replication:

    • Viral Titer: Collect the supernatant and quantify the amount of infectious virus particles using a plaque assay or TCID50 assay.[4]

    • Viral RNA Quantification: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the levels of viral RNA.[4]

  • Cell Viability Assay: In parallel, treat uninfected cells with the same concentrations of Imatinib to assess cytotoxicity.

Experimental Workflow for In Vitro Antiviral Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed VeroE6 Cells treat Pre-treat Cells with Imatinib seed->treat drug_prep Prepare Imatinib Dilutions drug_prep->treat infect Infect with SARS-CoV-2 treat->infect incubate Incubate for 24-48h infect->incubate rna_extract RNA Extraction incubate->rna_extract titer Viral Titer Assay incubate->titer viability Cell Viability Assay incubate->viability rt_qpcr RT-qPCR for Viral RNA rna_extract->rt_qpcr

Workflow for in vitro antiviral testing of Imatinib.

III. Signaling Pathways

Imatinib's potential effects in COVID-19 are linked to its inhibition of specific signaling pathways.

Abl Kinase and Viral Entry

One of the proposed antiviral mechanisms of Imatinib is the inhibition of Abl kinases, particularly ABL2. This kinase is thought to be involved in the cellular processes that allow for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By inhibiting ABL2, Imatinib may block this fusion process.

G cluster_cell Host Cell SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds Cell_Membrane Host Cell Membrane ABL2 ABL2 Kinase ACE2->ABL2 Activates Signaling Fusion Virus-Cell Fusion ABL2->Fusion Promotes Entry Viral Entry Fusion->Entry Imatinib Imatinib Imatinib->ABL2 Inhibits

Imatinib inhibition of ABL2-mediated viral entry.
NF-κB Inflammatory Pathway

Imatinib's anti-inflammatory properties may be mediated through the inhibition of the NF-κB signaling pathway. In severe COVID-19, an exaggerated inflammatory response leads to the release of pro-inflammatory cytokines. NF-κB is a key transcription factor that controls the expression of many of these cytokines.

G cluster_nucleus Nucleus SARS_CoV_2 SARS-CoV-2 Infection Immune_Signal Immune Signaling Cascade SARS_CoV_2->Immune_Signal IKK IKK Complex Immune_Signal->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Activates Transcription Cytokines Cytokine Release Cytokine_Genes->Cytokines Imatinib Imatinib Imatinib->IKK May Inhibit

References

Troubleshooting & Optimization

Imatinib (Pyridine)-N-oxide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with Imatinib (Pyridine)-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a major metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] It is often studied to understand the metabolism and potential activity of Imatinib in vivo.

Q2: What is the solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound is not widely available in published literature. However, it is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] For comparison, the solubility of the parent compound, Imatinib Mesylate, is well-documented and provided in the table below.

Data Presentation: Solubility of Imatinib Forms

CompoundSolventSolubility
This compound DMSOSlightly Soluble[2]
MethanolSlightly Soluble[2]
Imatinib Mesylate DMSO~14 mg/mL[3][4]
100 mg/mL[5]
Dimethyl Formamide (DMF)~10 mg/mL[3][4]
Ethanol~0.2 mg/mL[3][4]
Water200 mg/mL[5]
PBS (pH 7.2)~2 mg/mL[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Low intrinsic solubility.- Use fresh, anhydrous DMSO as moisture can reduce the solubility of many compounds. - Gentle warming (e.g., 37°C water bath) and vortexing or sonication can aid dissolution. - Prepare a stock solution in 100% DMSO before diluting into aqueous buffers or cell culture media.
Precipitation in Cell Culture Media The compound is precipitating out of the aqueous solution upon dilution from the DMSO stock.- Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. - Add the DMSO stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. - Consider using a serum-free or low-serum medium for the duration of the treatment, as serum proteins can sometimes interact with compounds and cause precipitation.
Inconsistent Experimental Results Degradation of the compound in solution.- Prepare fresh working solutions from a frozen stock for each experiment. - For stock solutions in DMSO, aliquot into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[5] - Aqueous solutions of Imatinib mesylate are not recommended for storage for more than one day.[3][4] A similar precaution should be taken with this compound.
Unexpected Biological Activity Off-target effects or activity of the metabolite differing from the parent compound.- Perform dose-response experiments to determine the optimal concentration range for the desired effect. - Include appropriate controls, such as a vehicle control (DMSO) and a positive control (e.g., parent Imatinib), in your experiments. - If possible, use a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is not due to a unique chemical property of the compound.

Experimental Protocols

Note: The following are generalized protocols based on the parent compound, Imatinib. Researchers should optimize these protocols for their specific cell lines and experimental conditions when working with this compound.

Preparation of Stock Solution (General Procedure)
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of the compound to the cells. Include vehicle-only control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Imatinib Signaling Pathway

Imatinib and its metabolites are known to target the BCR-ABL tyrosine kinase, which is a hallmark of Chronic Myeloid Leukemia (CML).[6] Inhibition of BCR-ABL blocks downstream signaling pathways that are crucial for cell proliferation and survival.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Imatinib This compound Imatinib->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5->Survival

Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based experiments with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A general experimental workflow for cell-based assays using this compound.

References

Technical Support Center: Stability of Imatinib (Pyridine)-N-oxide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Imatinib (Pyridine)-N-oxide in aqueous solutions. As a key metabolite and potential impurity of Imatinib, understanding its stability is crucial for researchers, scientists, and drug development professionals. This resource offers troubleshooting advice and detailed experimental protocols to assist in designing and executing stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

A1: this compound is a major metabolite of the anticancer drug Imatinib.[1] Its chemical structure features an N-oxide on the pyridine ring. The stability of this compound in aqueous solutions is a critical parameter for several reasons:

  • Accurate Quantification: Degradation of the analyte can lead to inaccurate measurements in pharmacokinetic and metabolic studies.

  • Impurity Profiling: In the manufacturing of Imatinib, N-oxide species can be process-related impurities or degradants. Understanding their stability is essential for setting appropriate specifications for the drug product.

  • Toxicological Assessment: The degradation products of this compound may have different toxicological profiles compared to the parent compound.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the known stability of Imatinib and related N-oxide compounds, the following degradation routes are plausible:

  • Hydrolysis: The amide bond in the Imatinib backbone is susceptible to hydrolysis, especially under acidic or alkaline conditions. This would lead to the cleavage of the molecule into two main fragments.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. While Imatinib itself is relatively photostable, the N-oxide moiety might alter its photosensitivity.

  • Reduction: The N-oxide group can be reduced back to the pyridine form, especially in the presence of reducing agents or under certain metabolic conditions.

Q3: How can I monitor the stability of my this compound aqueous solution?

A3: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining parent compound and the formation of impurities over time. Several such methods have been developed for Imatinib and its related substances.[3][4][5]

Q4: What are the critical factors to consider when preparing an aqueous solution of this compound for stability studies?

A4: When preparing aqueous solutions for stability testing, consider the following:

  • pH of the medium: The pH of the solution can significantly influence the rate of hydrolysis. It is advisable to test the stability in a range of pH buffers (e.g., acidic, neutral, and alkaline).

  • Solvent: While the primary solvent is water, the use of co-solvents (like acetonitrile or methanol) to initially dissolve the compound should be minimized and consistent across all samples.

  • Concentration: The initial concentration of this compound should be accurately known and within the linear range of the analytical method.

  • Storage Conditions: Protect the solutions from light and control the temperature according to your experimental design.

Troubleshooting Guides

Guide 1: Setting up a Forced Degradation Study

Forced degradation studies are essential for establishing the degradation profile and the stability-indicating nature of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Experimental Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare stock solution of This compound B Prepare aqueous solutions in different buffers (e.g., pH 2, 7, 9) A->B C Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) B->C D Alkaline Hydrolysis (e.g., 0.1 M NaOH at 60°C) B->D E Neutral Hydrolysis (e.g., Water at 60°C) B->E F Oxidative Degradation (e.g., 3% H2O2 at RT) B->F G Photolytic Degradation (e.g., UV light exposure) B->G H Withdraw samples at different time points C->H D->H E->H F->H G->H I Neutralize acid/base treated samples H->I J Analyze by stability-indicating HPLC-UV method I->J K Calculate % degradation J->K L Identify major degradants K->L M Assess peak purity L->M

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocol: See "Experimental Protocols" section below.

Guide 2: Troubleshooting Common HPLC Issues

Issue 1: Poor separation between this compound and its degradation products.

  • Possible Cause: The mobile phase composition is not optimal.

  • Troubleshooting Steps:

    • Adjust Organic Modifier Concentration: Vary the ratio of acetonitrile or methanol in the mobile phase.

    • Change pH of the Aqueous Phase: The ionization state of the analyte and its degradants can be altered by changing the pH, which can significantly impact retention and selectivity.

    • Try a Different Column: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

Issue 2: Peak tailing for this compound.

  • Possible Cause: Secondary interactions between the basic analyte and residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: A lower pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated and reduces interactions with silanols.

    • Add an Ion-Pairing Agent: Reagents like 1-octane sulfonic acid can be added to the mobile phase to improve peak shape.[4]

    • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize silanol activity.

Issue 3: Inconsistent retention times.

  • Possible Cause: Fluctuation in mobile phase composition, temperature, or flow rate.

  • Troubleshooting Steps:

    • Pre-mix Mobile Phase: Manually pre-mixing the aqueous and organic phases can be more consistent than online mixing by the HPLC pump.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.

    • Ensure Proper Pump Performance: Degas the mobile phase thoroughly and check the pump for leaks or pressure fluctuations.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from a stability study of this compound.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)% Remaining this compound% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl (60°C) 010000
2
4
8
24
Water (60°C) 010000
2
4
8
24
0.1 M NaOH (60°C) 010000
2
4
8
24

Table 2: Stability of this compound under Oxidative and Photolytic Conditions

ConditionTime (hours)% Remaining this compound% Area of Major Degradant 1% Area of Major Degradant 2
3% H₂O₂ (RT) 010000
2
4
8
24
Photolytic (UV) 010000
2
4
8
24

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is adapted from published methods for Imatinib and its related substances and should be validated for its specific application to this compound.[3][4][5]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Sample Preparation for Stress Studies:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a UV light source.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

    • Analyze all samples by the stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

Hypothetical Degradation Pathway

Hypothetical Degradation Pathway A This compound B Hydrolysis Product 1 (Amide Cleavage) A->B Acid/Base Hydrolysis C Hydrolysis Product 2 (Amide Cleavage) A->C Acid/Base Hydrolysis D Reduced Product (Imatinib) A->D Reduction E Photodegradation Products A->E Photolysis

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Imatinib (Pyridine)-N-oxide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing the degradation products of Imatinib (Pyridine)-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation?

A1: this compound is a major metabolite of the anticancer drug Imatinib.[1][2] It is crucial to study its degradation products to ensure the safety, efficacy, and stability of pharmaceutical formulations containing Imatinib, as degradation products can potentially be inactive or, in some cases, toxic. Understanding the degradation pathways is a key requirement for regulatory submissions.

Q2: What are the typical stress conditions used for forced degradation studies of Imatinib and its related compounds?

A2: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve exposing the drug substance to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.[3][4][5] These studies are designed to accelerate the degradation process to identify potential degradation products that could form under various storage and handling conditions.

Q3: What are the known degradation products of Imatinib Mesylate?

A3: Under acidic and alkaline hydrolysis, the primary degradation products of Imatinib Mesylate are 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[6][7] Oxidative stress leads to the formation of several N-oxide derivatives, primarily on the piperazine ring, such as 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.[6] Imatinib is reported to be relatively stable under neutral and photolytic conditions.[6][7]

Q4: Are there any specific studies on the forced degradation of this compound itself?

A4: Based on a comprehensive review of publicly available scientific literature, there are no specific forced degradation studies published for this compound under ICH stress conditions. One available study focused on its metabolic profile, identifying two dihydroxy metabolites, but this was not a degradation study.[8]

Q5: What are the potential degradation pathways for this compound?

A5: While specific studies are lacking, potential degradation pathways for this compound can be extrapolated from the known degradation of Imatinib and the general chemistry of pyridine N-oxides. Under hydrolytic conditions, the amide bond is a likely point of cleavage. Under oxidative stress, further oxidation of the piperazine nitrogen is possible. Photolytic conditions might lead to rearrangements of the pyridine N-oxide ring, potentially forming oxaziridine-like intermediates.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of this compound sample. Sample degradation due to improper storage or handling (exposure to light, high temperature, or incompatible solvents).1. Review sample storage and handling procedures. 2. Prepare a fresh sample and re-analyze immediately. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Difficulty in separating this compound from its potential degradants. Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type, gradient).1. Optimize the HPLC method by adjusting the mobile phase pH, gradient slope, and organic modifier. 2. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). 3. Employ a quality-by-design (QbD) approach for systematic method development.[10]
Inability to identify the structure of an unknown degradation product. Insufficient data from a single analytical technique.1. Isolate the unknown peak using preparative HPLC. 2. Utilize multiple analytical techniques for structural elucidation, such as high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.[6][11]
Poor recovery of this compound during sample preparation. Inappropriate extraction solvent or pH. Adsorption of the analyte to container surfaces.1. Optimize the sample extraction procedure by testing different solvents and adjusting the pH. 2. Use silanized glassware or low-adsorption microcentrifuge tubes.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 80°C for a specified time. Neutralize the solution with 1N HCl before analysis.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC-UV or UPLC-MS/MS method. A suitable starting point for method development is a C18 column with a gradient elution using a mobile phase of ammonium formate buffer and acetonitrile.[10]

Analytical Method for Identification and Quantification
  • Instrumentation: A UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for accurate mass measurement and structural elucidation of degradation products.[10][12]

  • Chromatographic Conditions (Example):

    • Column: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)[7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient program to ensure separation of the parent compound and its degradants.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 265 nm) and MS detection in positive ion mode.

Data Presentation

Table 1: Summary of Known Degradation Products of Imatinib Mesylate under Forced Degradation Conditions

Stress ConditionDegradation Product NameMolecular FormulaReference
Acid Hydrolysis4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamineC₁₆H₁₅N₅[6]
Acid Hydrolysis4-(4-methyl-piperazin-1-ylmethyl)-benzoic acidC₁₃H₁₈N₂O₂[6]
Alkaline Hydrolysis4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamineC₁₆H₁₅N₅[6]
Alkaline Hydrolysis4-(4-methyl-piperazin-1-ylmethyl)-benzoic acidC₁₃H₁₈N₂O₂[6]
Oxidative (H₂O₂)4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamideC₂₉H₃₁N₇O₂[6]
Oxidative (H₂O₂)4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamideC₂₉H₃₁N₇O₂[6]
Oxidative (H₂O₂)4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamideC₂₉H₃₁N₇O₃[6]

Table 2: Summary of Quantitative Data from Imatinib Forced Degradation Studies

Stress ConditionReagent/ConditionDurationImatinib Degradation (%)Reference
Acid Hydrolysis1N HCl24 hours at 80°C~10-20%[13] (Qualitative)
Base Hydrolysis1N NaOH24 hours at 80°C~10-20%[13] (Qualitative)
Oxidative3% H₂O₂24 hours at RT~15-25%[13] (Qualitative)
ThermalSolid24 hours at 105°C< 5%[13] (Qualitative)
PhotolyticUV/Visible Light7 days< 5%[6]

Note: Quantitative data for the degradation of this compound is not available in the public domain.

Visualizations

G cluster_0 Forced Degradation Workflow Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analysis UPLC-MS/MS Analysis Sample->Analysis ID Identify Degradation Products Analysis->ID Quant Quantify Degradation ID->Quant

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation (Predicted) cluster_oxidation Oxidative Degradation (Predicted) cluster_photolytic Photolytic Degradation (Predicted) Imatinib_N_Oxide This compound Amide_Cleavage Amide Bond Cleavage Imatinib_N_Oxide->Amide_Cleavage Acid/Base Piperazine_Oxidation Piperazine N-Oxidation Imatinib_N_Oxide->Piperazine_Oxidation Oxidizing Agent Ring_Rearrangement Pyridine N-Oxide Ring Rearrangement Imatinib_N_Oxide->Ring_Rearrangement UV/Visible Light DP1 4-methyl-N3-(4-(1-oxido-pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Amide_Cleavage->DP1 DP2 4-(4-methylpiperazin-1-ylmethyl)benzoic acid Amide_Cleavage->DP2 DP3 Imatinib (Pyridine, Piperazine)-di-N-oxide DP4 Oxaziridine-like Intermediate

Caption: Predicted degradation pathways of this compound.

References

Proper storage conditions for Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for Imatinib (Pyridine)-N-oxide for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a primary metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] It is often used as a reference standard in analytical studies to quantify Imatinib and its metabolites in biological samples.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, it is recommended to store solid this compound at 2-8°C in a refrigerator.[2][3] While some suppliers may ship the product at ambient temperatures, refrigerated storage is advised to ensure long-term stability.[2][3]

Q3: Is this compound sensitive to light?

A3: There is no specific data available on the photostability of this compound. However, as a general laboratory best practice for structurally related compounds, it is advisable to protect it from prolonged exposure to light. The parent drug, Imatinib, has been reported to be practically photostable.[4] A study on the photochemistry of Imatinib and its substructures revealed that the pyridyl-pyrimidine fragment has a marked phototoxic potential.[5]

Q4: Is this compound hygroscopic?

Q5: What is the recommended procedure for preparing solutions of this compound?

A5: To prepare a solution, it is recommended to reconstitute the solid compound in a suitable solvent such as DMSO or ethanol. For quantitative applications, use a calibrated balance and volumetric flasks to ensure accuracy. It is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C, and perform stability tests to ensure its integrity over time.

Storage Conditions Summary

ParameterRecommended ConditionNotes
Temperature (Solid) 2-8°C (Refrigerator)[2][3]Long-term storage. Ambient shipping conditions may be acceptable for short durations.[2][3]
Temperature (Solution) -20°C to -80°CFor short-term storage of stock solutions. Stability should be validated by the user.
Light Exposure Protect from lightGeneral best practice, as specific photostability data is unavailable.
Humidity Store in a dry environmentKeep in a tightly sealed container to minimize moisture exposure.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored at the recommended 2-8°C and protected from light and moisture. Prepare a fresh solution from a new vial of the solid compound.
Inaccurate solution concentration.Ensure precise weighing of the solid and use of calibrated equipment for solution preparation.
Unexpected peaks in analytical chromatography Presence of impurities or degradation products.Confirm the purity of the compound using a fresh sample. If degradation is suspected, review storage and handling procedures. A study on Imatinib mesylate identified degradation products under acidic, alkaline, and oxidative stress.[4]
Poor solubility Use of an inappropriate solvent.Consult the product datasheet for recommended solvents. Sonication may aid in dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (Example)

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Imatinib_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane BCR_ABL BCR-ABL Substrate Substrate Protein BCR_ABL->Substrate phosphorylates c_KIT c-KIT c_KIT->Substrate phosphorylates PDGFR PDGFR PDGFR->Substrate phosphorylates ATP ATP ATP->BCR_ABL ATP->c_KIT ATP->PDGFR P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->c_KIT inhibits Imatinib->PDGFR inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment A Acquire Imatinib (Pyridine)-N-oxide B Store at 2-8°C A->B Upon Receipt C Prepare Stock Solution B->C Before Use D Perform Assay (e.g., HPLC, LC-MS) C->D For Experiment E Data Analysis D->E F Properly Dispose of Waste E->F

References

How to prevent oxidation of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Imatinib (Pyridine)-N-oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a major metabolite and a known impurity of the tyrosine kinase inhibitor, Imatinib.[1][2][3] Ensuring its stability is crucial for accurate experimental results, whether it is being studied as a metabolite or monitored as an impurity in the parent drug substance. Degradation can lead to inaccurate quantification, altered biological activity, and the appearance of unknown peaks in analytical profiles.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general properties of pyridine N-oxides and data from forced degradation studies of Imatinib, the primary factors include:

  • Photolytic Exposure: Pyridine N-oxides can undergo complex photochemical rearrangements upon exposure to light, particularly UV light.[4][5][6][7]

  • Oxidative Stress: While an N-oxide, the molecule can be susceptible to further oxidation or reduction, especially in the presence of strong oxidizing agents or certain metal ions.[8]

  • pH Extremes: Imatinib itself shows degradation in acidic and alkaline conditions, and similar vulnerabilities may exist for its N-oxide derivative.[9][10][11]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[9][10]

Q3: How should I store solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[9][11] Given that pyridine N-oxides can be hygroscopic, minimizing exposure to air is recommended.[12] Storage at -20°C is a common practice for long-term stability of related compounds like Imatinib mesylate.[13][14]

Q4: What is the recommended procedure for preparing solutions of this compound?

Q5: Can I use antioxidants to stabilize my this compound solutions?

A5: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation.[15] The choice of antioxidant depends on the solvent system.

  • For aqueous preparations: Ascorbic acid, sodium metabisulfite, or citric acid are suitable options.[15]

  • For organic or lipid-based preparations: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol) are commonly used.[15][16] It is crucial to test the compatibility of the chosen antioxidant with your experimental system, as it could interfere with downstream assays.

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC/UPLC analysis of a stored solution. Degradation of this compound.Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the mass of the new impurity. Photodegradation can lead to rearrangements like oxaziridine or 1,2-oxazepine derivatives.[4][5][6][7]• Review Storage Conditions: Ensure the solution was stored protected from light and at a low temperature (e.g., 4°C or -20°C).• Prepare Fresh Solutions: Avoid storing solutions for extended periods. It is recommended to prepare aqueous solutions fresh daily.[13][14]• Use Antioxidants: Consider adding an appropriate antioxidant to the solvent during preparation (see FAQ A5).
Discoloration (e.g., yellowing) of the solid compound or solution. Oxidation or photolytic degradation.Minimize Exposure: Handle the solid compound and solutions under subdued light. Use amber vials or wrap containers in aluminum foil.• Inert Atmosphere: Store the solid under an inert atmosphere (argon or nitrogen). When preparing solutions, use solvents that have been de-gassed.• Check for Contaminants: Ensure solvents and containers are free from metal ion contaminants that can catalyze oxidation.[8]
Inconsistent results in biological assays. Loss of compound integrity due to degradation.Perform Purity Check: Before each experiment, verify the purity of your working solution using a quick analytical method like HPLC.• Standardize Solution Preparation: Follow a strict protocol for solution preparation, including the use of fresh solvents, protection from light, and consistent storage times.• Evaluate Solvent Effects: Ensure the chosen solvent (e.g., DMSO) is not affecting the stability or the biological system at the final concentration.
Low recovery of the compound from a sample matrix. Adsorption to container surfaces or degradation during sample processing.Use appropriate vials: Consider using low-adsorption polypropylene or silanized glass vials.• Optimize Extraction: Ensure extraction protocols are efficient and minimize the time the compound spends in potentially destabilizing conditions.• Maintain Low Temperature: Keep samples on ice or at 4°C during all processing steps.

Data Presentation

While specific forced degradation data for this compound is not extensively published, the stability of the parent drug, Imatinib, provides valuable insights. The following table summarizes the degradation of Imatinib under various stress conditions, which may also be relevant for its N-oxide derivative.

Table 1: Summary of Imatinib Degradation Under Forced Stress Conditions

Stress ConditionReagents and DurationObservationMain Degradation Products IdentifiedReference
Acid Hydrolysis 0.1 M HCl, heatSignificant Degradation4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid[9][10]
Alkaline Hydrolysis 0.1 M NaOH, heatSignificant Degradation4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid[9][10]
Oxidative 3-30% H₂O₂Significant DegradationImatinib Piperazine N-oxides (mono- and di-oxides)[9][10]
Photolytic UV light exposurePractically PhotostableMinimal degradation observed for the parent drug. However, pyridine N-oxides, in general, are known to be photoreactive.[4][9][10]
Thermal Heat (e.g., 80°C)StableMinimal degradation observed.[1]
Neutral Hydrolysis pH 7.0Moderate DegradationAmide bond hydrolysis may occur.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution in DMSO with minimized risk of oxidative degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a clean, dry environment with minimal light exposure.

  • Place the weighed solid into a sterile amber glass vial.

  • Purge the vial containing the solid with a gentle stream of inert gas for 1-2 minutes.

  • Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Immediately cap the vial tightly.

  • Vortex or sonicate at room temperature until the solid is completely dissolved.

  • For storage, flush the headspace of the vial with inert gas before re-capping. Store at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by RP-HPLC

Objective: To monitor the stability of an this compound solution over time.

Methodology: This protocol is based on established stability-indicating methods for Imatinib and its related substances.[1][11]

HPLC System Parameters:

  • Column: C18 reverse-phase column (e.g., Waters Atlantis C18, 5 µm, 4.6 mm × 150 mm).[11]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 4.6.[11]

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, e.g., 65:35 (v/v) Mobile Phase A: Mobile Phase B.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 270 nm.[11]

  • Injection Volume: 10-50 µL.[11]

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired solvent or buffer.

  • Immediately after preparation (Time 0), inject the solution into the HPLC system and record the chromatogram.

  • Store the solution under the conditions being tested (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.

  • Analyze the chromatograms to determine the percentage of the parent peak area remaining and observe the formation of any new peaks (degradants).

  • Calculate the percentage of remaining this compound at each time point relative to Time 0.

Visualizations

cluster_storage Storage & Handling Workflow solid This compound (Solid) prepare_solution Prepare Solution (Use degassed solvent, subdued light) solid->prepare_solution Weigh & Dissolve stock_solution Stock Solution (Amber vial, inert gas headspace, -20°C) prepare_solution->stock_solution Aliquot & Store working_solution Working Solution (Prepare fresh from stock) stock_solution->working_solution Dilute experiment Experimental Use working_solution->experiment

Caption: Recommended workflow for handling and preparing this compound solutions.

start Unexpected Peak in HPLC? check_storage Review Solution Storage Conditions start->check_storage light_exposure Was solution exposed to light? check_storage->light_exposure Check age_temp Was solution old or stored at RT? check_storage->age_temp Check wrong_solvent Is solvent/pH appropriate? check_storage->wrong_solvent Check solution_photodegradation Action: Protect from light (amber vials). Consider photodegradation products. light_exposure->solution_photodegradation Yes solution_hydrolysis Action: Prepare fresh solutions daily. Store cold. age_temp->solution_hydrolysis Yes solution_solvent Action: Use high-purity, anhydrous solvent. Buffer at optimal pH if necessary. wrong_solvent->solution_solvent No

Caption: Troubleshooting decision tree for unexpected analytical results.

cluster_degradation Potential Degradation Pathways parent This compound deoxygenation Deoxygenation (Reduction) parent->deoxygenation Reducing Agents, Metal Catalysts photorearrangement Photochemical Rearrangement parent->photorearrangement UV/Light Exposure hydrolysis Amide Hydrolysis parent->hydrolysis Acid/Base/Neutral pH, Water product1 Imatinib deoxygenation->product1 product2 Oxaziridine / 1,2-Oxazepine Derivatives photorearrangement->product2 product3 Hydrolysis Products hydrolysis->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: A Guide to Handling Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues encountered when handling Imatinib (Pyridine)-N-oxide. The information is presented in a user-friendly question-and-answer format to directly address specific challenges in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Stability

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored as a solid at -20°C in a freezer. For solutions, it is recommended to prepare them fresh for each experiment. If storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: I am observing unexpected variability in my experimental results. Could this be related to the stability of this compound?

A2: Yes, unexpected variability can be a sign of compound degradation. N-oxide metabolites can be unstable and may revert to the parent drug, Imatinib.[1] It is also important to consider the pH of your experimental medium, as the parent drug, Imatinib, shows significant degradation at neutral pH.[2] To troubleshoot, verify the purity of your compound using an appropriate analytical method, such as HPLC or LC-MS/MS, before use.

Solubility and Solution Preparation

Q3: What is the best solvent to dissolve this compound for my experiments?

A3: this compound is slightly soluble in DMSO and methanol. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO.

Q4: I am having trouble dissolving this compound. What can I do?

A4: If you are experiencing solubility issues, you can try gentle warming and sonication. Ensure that the DMSO used is of high purity and anhydrous, as water content can affect solubility. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Procedures

Q5: I am not seeing the expected biological effect in my cell-based assay. What are some potential reasons?

A5: Several factors could contribute to a lack of biological effect:

  • Compound Inactivity: Verify that the this compound is active. If possible, include a positive control, such as the parent drug Imatinib, in your experiment.

  • Incorrect Concentration: Ensure that the concentrations used are appropriate for the cell line and assay. A dose-response experiment is recommended to determine the optimal concentration range.

  • Cell Line Sensitivity: The target of Imatinib, the BCR-ABL kinase, may not be present or constitutively active in your chosen cell line.[3] Use a cell line known to be sensitive to Imatinib, such as K562 cells for chronic myeloid leukemia research.[4]

  • Degradation in Media: The compound may be degrading in the cell culture medium over the course of the experiment. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH, and media components).

Q6: I am observing high background noise or artifacts in my LC-MS/MS analysis of this compound. What could be the cause?

A6: High background noise in LC-MS/MS can be due to several factors:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, cell lysate) can interfere with the ionization of the analyte. Optimize your sample preparation method to remove interfering substances. Protein precipitation is a common first step.

  • In-source Fragmentation/Degradation: N-oxide metabolites can be susceptible to in-source fragmentation or degradation back to the parent drug in the mass spectrometer's ion source.[5] Ensure that your chromatographic method separates this compound from Imatinib to avoid misinterpretation of the results.

  • Contamination: Ensure all solvents and reagents are of high purity and that the LC-MS/MS system is clean.

Quantitative Data Summary

The stability of the parent compound, Imatinib, under various stress conditions can provide some insight into the potential stability of its N-oxide derivative.

ConditionDurationTemperaturepHDegradation of ImatinibReference
Thermal Stress1 week40°CNot specified< 7%[2]
High Humidity2 daysNot specifiedNot specifiedNo significant change[2]
AcidicNot specifiedNot specified4Stable[2]
AlkalineNot specifiedNot specified10Stable[2]
NeutralNot specifiedNot specified7~35-40% loss[2]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and gently warm the tube if necessary to completely dissolve the compound.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from a general protocol for Imatinib and can be used to assess the cytotoxic effects of this compound.[4]

  • Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[4]

  • Assay Procedure:

    • Seed approximately 5,000 cells per well in a 96-well plate.[4]

    • Add the prepared dilutions of this compound to the wells. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate the plate for 72 hours at 37°C.[4]

    • Add MTT reagent to each well and incubate for a few hours.[4]

    • Add a solubilization solution (e.g., DMSO) and incubate overnight to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration.[4]

Protocol 3: Sample Preparation for LC-MS/MS Analysis from Plasma

This is a general protein precipitation protocol that can be adapted for the analysis of this compound in plasma.

  • Materials: Plasma sample, acetonitrile, internal standard solution.

  • Procedure:

    • To a 100 µL plasma sample, add an internal standard.

    • Add 200-300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2 BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) BCR_ABL->GRB2 P JAK JAK BCR_ABL->JAK P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 P AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Imatinib_N_oxide This compound (Potential Interaction) Imatinib_N_oxide->BCR_ABL ? Experimental_Workflow_MTT Start Start Seed_Cells Seed BCR-ABL+ Cells (e.g., K562) in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Dilutions Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours at 37°C Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Issue Inconsistent or Unexpected Experimental Results Check_Compound Check Compound Integrity Issue->Check_Compound Check_Protocol Review Experimental Protocol Issue->Check_Protocol Check_Analysis Verify Analytical Method Issue->Check_Analysis Purity Verify Purity by HPLC/LC-MS Check_Compound->Purity Storage Confirm Proper Storage (-20°C solid, -80°C solution) Check_Compound->Storage Solubility Ensure Complete Dissolution Check_Compound->Solubility Concentration Confirm Correct Concentrations Check_Protocol->Concentration Cell_Line Verify Cell Line Sensitivity Check_Protocol->Cell_Line Controls Check Positive/Negative Controls Check_Protocol->Controls Separation Ensure Chromatographic Separation from Parent Drug Check_Analysis->Separation Matrix_Effects Evaluate and Minimize Matrix Effects Check_Analysis->Matrix_Effects Standard_Curve Validate Standard Curve and QC Samples Check_Analysis->Standard_Curve

References

Technical Support Center: Enhancing the Bioavailability of Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the bioavailability of Imatinib (Pyridine)-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

This compound is a metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] It is formed in the body through the action of cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes.[2] While it is a major metabolite, it is not typically considered a prodrug of Imatinib. Instead, it is a product of the body's natural drug metabolism process.

Q2: Could this compound act as a prodrug for Imatinib?

Theoretically, N-oxides can be reduced back to their parent amine compounds in the body.[3][4][5] This in vivo reduction is a known phenomenon and is the basis for the design of some N-oxide prodrugs.[4][6] However, there is limited specific evidence to suggest that this compound is intentionally designed or utilized as a prodrug to enhance the delivery of Imatinib. Its formation is primarily a metabolic pathway for the elimination of Imatinib.[7]

Q3: How do the physicochemical properties of this compound differ from Imatinib?

The N-oxide group is highly polar and can form strong hydrogen bonds.[4][6] This generally leads to increased aqueous solubility but decreased membrane permeability compared to the parent drug, Imatinib.[4][6] The table below provides an illustrative comparison of these properties.

Table 1: Illustrative Comparison of Physicochemical Properties

PropertyImatinibThis compound (Predicted)Rationale for Prediction
Molecular Weight493.6 g/mol 509.6 g/mol Addition of an oxygen atom.
Aqueous SolubilitypH-dependent, soluble in acidic conditions.Higher than Imatinib at neutral pH.The N-oxide group increases polarity and hydrogen bonding potential.[4][6]
LogP~3.5Lower than Imatinib.Increased polarity reduces lipophilicity.
Membrane PermeabilityHighLower than Imatinib.Increased polarity can hinder passive diffusion across lipid membranes.[4][6]

Q4: Why would a researcher want to study the bioavailability of this compound?

Investigating the bioavailability of a metabolite like this compound is important for several reasons:

  • To understand its contribution to the overall safety and efficacy profile of Imatinib: If the metabolite is pharmacologically active, its absorption and distribution are important to characterize.

  • To assess potential drug-drug interactions: Understanding the absorption and metabolism of the N-oxide can help predict how co-administered drugs might affect its levels and, consequently, the overall metabolic profile of Imatinib.

  • To explore its potential as a therapeutic agent in its own right: Although not its primary role, researchers may want to investigate if the metabolite itself has any unique therapeutic properties.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Models

Question: We are observing very low and variable plasma concentrations of this compound after oral administration to rats. What could be the cause and how can we improve it?

Possible Causes and Solutions:

  • Poor Permeability: The high polarity of the N-oxide group can significantly reduce its ability to cross the intestinal epithelium.

    • Solution: Consider formulation strategies that can enhance permeability, such as the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2]

  • First-Pass Metabolism: The N-oxide may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.

    • Solution: Investigate the metabolic stability of the compound in liver microsomes and consider co-administration with inhibitors of the relevant metabolic enzymes in preclinical studies to understand the extent of first-pass metabolism.

  • In Vivo Reduction: The N-oxide may be rapidly reduced back to Imatinib in the gastrointestinal tract or during absorption.

    • Solution: Ensure your analytical method can simultaneously quantify both this compound and Imatinib to assess the extent of in vivo reduction.

Issue 2: High Variability in Pharmacokinetic Profiles

Question: Our in vivo studies with an this compound formulation are showing high inter-animal variability in plasma exposure. What are the potential reasons?

Possible Causes and Solutions:

  • Formulation Inhomogeneity: If you are using a simple suspension, inconsistent particle size distribution can lead to variable dissolution and absorption.

    • Solution: Employ formulation techniques that result in a more homogenous system, such as micronization to reduce particle size or developing a solution-based formulation like a solid dispersion or a lipid-based system.[2]

  • Differential In Vivo Reduction: The extent of reduction of the N-oxide back to Imatinib can vary between animals due to differences in gut microflora and enzyme expression.

    • Solution: As mentioned previously, quantify both the N-oxide and the parent drug. Analyze the data to see if there is a correlation between low N-oxide levels and high Imatinib levels.

  • Food Effects: The presence of food can alter gastric emptying time and intestinal pH, which can affect the dissolution and absorption of your formulation.

    • Solution: Standardize feeding conditions in your animal studies (e.g., fasted vs. fed state) to reduce this source of variability.

Quantitative Data on Formulation Strategies

The following table presents hypothetical pharmacokinetic data to illustrate how different formulation approaches could theoretically improve the oral bioavailability of this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0200 ± 60100 (Reference)
Micronized Suspension120 ± 301.5450 ± 90225
Solid Dispersion350 ± 701.01400 ± 280700
SEDDS500 ± 1000.52000 ± 4001000

Note: This data is for illustrative purposes only and is intended to demonstrate potential trends in bioavailability enhancement.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and potentially its oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve 1 gram of this compound and 2 grams of PVP K30 in 50 mL of methanol in a round-bottom flask.

  • Gently sonicate the mixture until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation (e.g., solid dispersion prepared as above)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Accurately weigh each rat to determine the correct dose volume.

  • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately transfer the blood samples into tubes containing an anticoagulant and place them on ice.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Quantify the concentrations of both this compound and Imatinib in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_workflow Experimental Workflow for Bioavailability Assessment Start Start: Poorly Bioavailable Compound Formulation Formulation Development (e.g., SEDDS, Solid Dispersion) Start->Formulation In_Vitro In Vitro Characterization - Dissolution Testing - Caco-2 Permeability Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (e.g., in Rats) In_Vitro->In_Vivo Promising candidates Analysis Data Analysis - Calculate PK Parameters - Determine Relative Bioavailability In_Vivo->Analysis Analysis->Formulation Iterate if needed End End: Optimized Formulation with Enhanced Bioavailability Analysis->End G cluster_troubleshooting Troubleshooting Low Bioavailability of an N-oxide Start Low Bioavailability Observed? Check_Solubility Is aqueous solubility low? Start->Check_Solubility Check_Permeability Is permeability low in Caco-2 assay? Check_Solubility->Check_Permeability No Improve_Solubility Action: - Micronization - Solid Dispersion - pH adjustment Check_Solubility->Improve_Solubility Yes Check_Metabolism Is there high first-pass metabolism? Check_Permeability->Check_Metabolism No Improve_Permeability Action: - Lipid-based formulation (SEDDS) - Use of permeation enhancers Check_Permeability->Improve_Permeability Yes Check_Reduction Is there evidence of in vivo reduction to parent amine? Check_Metabolism->Check_Reduction No Address_Metabolism Action: - Co-administer with enzyme inhibitors - Structural modification Check_Metabolism->Address_Metabolism Yes Quantify_Both Action: - Develop analytical method for both N-oxide and parent amine - Re-evaluate PK data Check_Reduction->Quantify_Both Yes Improve_Solubility->Check_Permeability Improve_Permeability->Check_Metabolism Address_Metabolism->Check_Reduction

References

Refining experimental protocols involving Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experimental protocols involving Imatinib (Pyridine)-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a major metabolite and a known impurity of Imatinib.[1][2][3] Imatinib is a tyrosine kinase inhibitor used in cancer therapy.[1][4] The N-oxide is often used as a reference standard in analytical studies to quantify Imatinib and its metabolites.[5][6] Its chemical formula is C₂₉H₃₁N₇O₂ and it has a molecular weight of 509.60 g/mol .[2][7]

Q2: What is the primary application of this compound in a research setting? A2: Its primary application is as an analytical standard for HPLC and mass spectrometry methods to detect and quantify Imatinib and its degradation or metabolic products.[5][8] It is also used in metabolic studies to understand the biotransformation of Imatinib and to assess the biological activity of its metabolites.[9][10][11]

Q3: How should I store this compound? A3: For long-term stability, it is recommended to store the solid compound in a refrigerator at 2-8°C, protected from light and moisture. For solutions, especially in organic solvents like DMSO, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What solvent should I use to prepare a stock solution? A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Imatinib and its derivatives. For final dilutions into aqueous buffers or cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Experimental Protocols

This section addresses specific issues you may encounter during your experiments.

Solubility and Stability

Q5: My this compound solution appears to have precipitated after dilution in my aqueous buffer/media. What should I do? A5: This is a common issue with hydrophobic compounds.

  • Verify Final Concentration: Ensure the final concentration does not exceed the aqueous solubility limit of the compound.

  • Increase Solubilizing Agents: Consider if your buffer can tolerate a small amount of a solubilizing agent like Tween-20 or Pluronic F-68.

  • pH Adjustment: The parent drug, Imatinib, is more stable in acidic (pH 4) and alkaline (pH 10) conditions and degrades significantly at neutral pH.[12] While specific data for the N-oxide is limited, its solubility may also be pH-dependent. Test the solubility in buffers of different pH values if your experiment allows.

  • Fresh Preparations: Always prepare fresh dilutions from your DMSO stock solution immediately before use. Do not store aqueous solutions for extended periods.

Q6: I am seeing inconsistent results in my multi-day cell culture experiment. Could the compound be degrading? A6: Yes, compound stability is a critical factor. The parent drug Imatinib is known to be unstable at neutral pH, which is typical for cell culture media.[12]

  • Replenish Media: For long-term experiments ( > 24 hours), consider replacing the cell culture media containing the compound daily to ensure a consistent effective concentration.

  • Run a Stability Test: You can assess the stability of your compound under your specific experimental conditions (media, temperature, CO₂) using an analytical method like HPLC to measure its concentration over time.

Cell-Based Assays (e.g., Viability, Proliferation)

Q7: My vehicle control (DMSO) is showing significant cytotoxicity. How can I resolve this? A7: DMSO can be toxic to cells, especially at higher concentrations or with prolonged exposure.

  • Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line, typically below 0.5%. Run a DMSO dose-response curve to determine the maximum tolerable concentration.

  • Consistent Solvent Levels: Use the exact same final concentration of DMSO in all wells, including your untreated controls, to normalize for any solvent effects.

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you continue to see toxicity at low concentrations, you may need to explore alternative solvents, although this is often challenging.

Q8: I am observing a strong "edge effect" in my 96-well plate assay. A8: The "edge effect," where cells in the outer wells of a plate behave differently than those in the inner wells, is a common problem caused by uneven temperature and evaporation.[13]

  • Plate Hydration: To mitigate evaporation, fill the outer wells of the plate with sterile water or PBS without cells. Use only the inner 60 wells for your experimental samples.[13]

  • Incubator Conditions: Ensure your incubator has adequate humidity and stable temperature distribution.

  • Plate Sealing: Use gas-permeable plate sealers for long-term incubations to reduce evaporation while allowing gas exchange.[13]

Biochemical Assays (e.g., Western Blot)

Q9: I am performing a Western blot to detect phosphorylated proteins, but I see no signal in my treated samples. Is my experiment failing? A9: Not necessarily. Imatinib is a tyrosine kinase inhibitor, and its N-oxide metabolite may retain some of this activity.[4][14] A lack of signal for a phosphorylated target protein could be the expected biological outcome of kinase inhibition.

  • Include Controls: Your experiment must include a positive control (untreated or vehicle-treated cells) that shows a strong phosphorylation signal and a negative control (e.g., cells known not to express the target) to validate the result.

  • Check Loading Control: Probe your blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein amounts were loaded in each lane. This confirms that the absence of a signal is not due to a loading error.

Q10: I am seeing multiple non-specific bands in my Western blot. A10: Non-specific bands can be caused by several factors.[15]

  • Antibody Concentration: Titrate your primary antibody to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.

  • Blocking and Washing: Ensure your blocking step is sufficient (e.g., 1 hour at room temperature with 5% BSA or non-fat milk). Increase the duration and number of wash steps to remove unbound antibodies effectively.[16]

  • Protein Overload: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[15]

Data Presentation

Table 1: Stability of Imatinib Under Various Stress Conditions

Data is for the parent compound Imatinib Mesylate and can serve as a proxy for initial experimental design with the N-oxide metabolite, which is a product of oxidation.

Stress ConditionpHTemperatureDurationDegradation (%)Reference
Acidic4--Stable[12]
Neutral7--~35-40%[12]
Alkaline10--Stable[12]
Thermal-40°C1 week< 7%[12]
High Humidity--2 daysNo significant change[12]
Oxidative---Forms N-oxide products[17]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line (e.g., K562).[18][19]

  • Cell Seeding: Seed cells in a 96-well, tissue culture-treated plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in complete growth medium. Ensure the final DMSO concentration is constant across all treatments and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Kinase Inhibition

This protocol is for detecting changes in the phosphorylation of a target protein (e.g., BCR-ABL) following treatment.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Include vehicle and untreated controls.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[20]

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-BCR-ABL) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional): To confirm equal loading and assess total protein levels, strip the membrane and reprobe with an antibody for a loading control (e.g., β-actin) or the total (non-phosphorylated) target protein.

Mandatory Visualizations

G cluster_0 Imatinib / N-oxide Action cluster_1 Downstream Signaling Imatinib Imatinib or This compound BCR_ABL BCR-ABL Kinase (Active) Imatinib->BCR_ABL Binds to ATP-binding site ADP ADP BCR_ABL->ADP Inhibited pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Leads to

Caption: Simplified signaling pathway of Imatinib's inhibitory action.

G start Start: Prepare Stock Solution in DMSO seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat Cells with Compound Dilutions seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt 4. Add MTT Reagent & Incubate 4h incubate->mtt solubilize 5. Add Solubilization Buffer mtt->solubilize read 6. Read Absorbance at 570 nm solubilize->read end End: Analyze Data (& Calculate IC50) read->end

Caption: Experimental workflow for a cell viability (MTT) assay.

G A Problem: Unexpected Western Blot Results B No Signal for Phospho-Protein A->B F High Background or Non-Specific Bands A->F C Is this the expected outcome? B->C D Yes: Validate with Controls (Total Protein, Loading Control) C->D Yes E No: Troubleshoot (Antibody, Transfer, Protein Load) C->E No G Optimize Protocol: - Adjust Antibody Conc. - Improve Washing - Check Blocking F->G

Caption: Troubleshooting flowchart for Western blot results.

References

Minimizing batch-to-batch variability of synthesized Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Imatinib (Pyridine)-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for preparing this compound?

A1: this compound is typically synthesized by the direct oxidation of the pyridine nitrogen atom of Imatinib.[1][2] This is a chemical modification of the parent drug. The most common methods for N-oxidation of pyridine and its derivatives involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, or hydrogen peroxide in an acidic medium.[3][4]

Q2: What are the critical quality attributes (CQAs) for this compound that are susceptible to batch-to-batch variability?

A2: The primary CQAs for this compound that can exhibit batch-to-batch variability include:

  • Purity and Impurity Profile: The presence and levels of unreacted Imatinib, over-oxidized products (e.g., piperidine-N,N-dioxide), and other process-related impurities are critical.[5][6]

  • Yield: The overall yield of the desired N-oxide can fluctuate between batches.

  • Physical Properties: Consistency in properties such as color, crystallinity, and solubility is important for downstream applications.

Q3: Which analytical techniques are recommended for characterizing this compound and its impurities?

A3: A combination of spectrometric and chromatographic techniques is essential for the comprehensive characterization of this compound. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-oxide and identify potential impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of N-oxidation.[1][2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.[5][7]

  • Infrared (IR) Spectroscopy: To identify functional groups.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to batch-to-batch variability.

Problem Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient oxidant, low reaction temperature, or short reaction time. 2. Degradation of Product: Excessive temperature or prolonged reaction time leading to decomposition.[8] 3. Suboptimal Oxidant: The chosen oxidizing agent may not be efficient for this specific substrate.[3]1. Optimize Reaction Conditions: Systematically vary the molar ratio of the oxidant, reaction temperature, and time. Monitor reaction progress using TLC or HPLC. 2. Control Temperature: Ensure precise temperature control throughout the reaction. For exothermic reactions, provide adequate cooling. 3. Evaluate Different Oxidants: Consider screening alternative oxidants like m-CPBA, peracetic acid, or hydrogen peroxide in acetic acid.[3]
High Levels of Unreacted Imatinib 1. Insufficient Oxidant: The molar equivalent of the oxidizing agent is too low. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.[9] 3. Deactivated Oxidant: The oxidizing agent may have degraded due to improper storage or handling.1. Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant. 2. Improve Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture. 3. Use Fresh Reagents: Utilize freshly prepared or properly stored oxidizing agents.
Formation of Over-oxidized Impurities (e.g., Imatinib (Piperidine)-N,N-Dioxide) 1. Excess Oxidant: Using a large excess of the oxidizing agent can lead to oxidation of other nitrogen atoms in the molecule, such as the piperazine nitrogen.[5] 2. Harsh Reaction Conditions: High temperatures can promote over-oxidation.1. Control Oxidant Amount: Carefully control the stoichiometry of the oxidant. A slight excess is often sufficient. 2. Maintain Moderate Temperature: Avoid excessive heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Other Unknown Impurities 1. Side Reactions: The reaction conditions may favor side reactions, such as ring modifications.[10] 2. Impure Starting Material: The starting Imatinib may contain impurities that are carried through or react to form new impurities. 3. Solvent Effects: The choice of solvent can influence the reaction pathway and impurity profile.1. Optimize Reaction Conditions: Adjust temperature, solvent, and pH to minimize side reactions. 2. Characterize Starting Material: Ensure the purity of the starting Imatinib using appropriate analytical methods. 3. Solvent Screening: Evaluate different solvents to identify one that maximizes the yield of the desired product while minimizing impurity formation.
Inconsistent Physical Properties (Color, Crystallinity) 1. Variable Impurity Profile: The presence of different impurities can affect the color and crystalline nature of the final product. 2. Inconsistent Work-up and Purification: Variations in the work-up procedure, such as pH adjustment, extraction, and crystallization conditions (solvent, temperature, cooling rate), can lead to different physical forms.[4]1. Control Impurity Levels: Implement the troubleshooting steps above to ensure a consistent impurity profile. 2. Standardize Work-up and Purification: Develop and strictly adhere to a standardized protocol for reaction quenching, extraction, and crystallization.

Experimental Protocols

Synthesis of this compound using m-CPBA

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve Imatinib (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Oxidant Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in the same solvent to the cooled Imatinib solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolution 1. Dissolve Imatinib in Solvent cooling 2. Cool to 0-5 °C dissolution->cooling addition 3. Add m-CPBA Solution cooling->addition reaction 4. Stir at Room Temperature addition->reaction quenching 5. Quench Excess Oxidant reaction->quenching extraction 6. Aqueous Work-up quenching->extraction drying 7. Dry & Concentrate extraction->drying purification 8. Purify Product drying->purification analysis Characterization (HPLC, MS, NMR) purification->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Batch Variability cluster_purity_issues Purity Issues cluster_purity_solutions Purity Solutions cluster_yield_issues Low Yield Issues cluster_yield_solutions Yield Solutions start Batch Fails Specification check_purity Analyze Purity & Impurity Profile (HPLC, MS) start->check_purity check_yield Evaluate Reaction Yield start->check_yield high_starting_material High Unreacted Imatinib? check_purity->high_starting_material over_oxidation Over-oxidation Products? check_purity->over_oxidation other_impurities Other Impurities? check_purity->other_impurities incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction product_degradation Product Degradation? check_yield->product_degradation increase_oxidant Increase Oxidant Stoichiometry / Improve Mixing high_starting_material->increase_oxidant Yes decrease_oxidant Decrease Oxidant Stoichiometry / Lower Temperature over_oxidation->decrease_oxidant Yes optimize_conditions Optimize Conditions / Check Starting Material Purity other_impurities->optimize_conditions Yes end Batch Meets Specification increase_oxidant->end decrease_oxidant->end optimize_conditions->end optimize_reaction_time_temp Optimize Reaction Time/Temp incomplete_reaction->optimize_reaction_time_temp Yes control_temp_time Control Temperature & Reaction Time product_degradation->control_temp_time Yes optimize_reaction_time_temp->end control_temp_time->end

Caption: Decision tree for troubleshooting batch-to-batch variability.

References

Validation & Comparative

Comparative Cytotoxicity of Imatinib and its N-oxide Metabolite: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the tyrosine kinase inhibitor Imatinib and its N-oxide metabolite. While extensive data exists for Imatinib, information on the cytotoxic effects of its N-oxide metabolite is less prevalent in publicly available literature. This document summarizes the existing knowledge on both compounds, outlines standard experimental protocols for cytotoxicity assessment, and highlights areas where further research is required.

Introduction to Imatinib and its Metabolism

Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R, making it a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Following administration, Imatinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2] This process generates several metabolites, including the major active metabolite, N-desmethyl imatinib, and N-oxide metabolites of the piperazine ring.[2][3] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile. One of these metabolites is Imatinib (piperidine)-N-oxide, which has been reported to have antineoplastic activity in both in vitro and in vivo studies.[4]

Quantitative Cytotoxicity Data

Table 1: IC50 Values of Imatinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia0.08[5]
A549Lung Carcinoma65.4[5]
NCI-H727Bronchial Carcinoid32.4[6]
BON-1Pancreatic Carcinoid32.8[6]
KCL22Chronic Myeloid Leukemia>1 (imatinib)[7]
LAMA-84Chronic Myeloid Leukemia>1 (imatinib)[7]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

While specific IC50 values for the Imatinib N-oxide metabolite are not published, metabolic profiling studies have been conducted. These investigations have shown that both Imatinib and its synthesized N-oxide metabolite did not produce any observable reactive metabolites in vitro, suggesting a favorable toxicological profile in this regard.[8][9]

Signaling Pathways Targeted by Imatinib

Imatinib's mechanism of action involves the inhibition of key signaling pathways that are constitutively activated in certain cancers. By blocking the ATP-binding site of tyrosine kinases like BCR-ABL, c-KIT, and PDGFR, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase BCR-ABL / c-KIT / PDGFR Substrate Substrate Protein Receptor_Tyrosine_Kinase->Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated Substrate Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of anticancer compounds like Imatinib and its metabolites.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Imatinib or its N-oxide metabolite) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Experimental Workflow

The evaluation of a compound's cytotoxicity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Start Start: Compound of Interest (Imatinib or N-oxide metabolite) Cell_Culture Select and Culture Appropriate Cancer Cell Lines Start->Cell_Culture Dose_Response Dose-Response & Time-Course (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Western_Blot Western Blot for Signaling Proteins Mechanism->Western_Blot Conclusion Conclusion & Further Studies Apoptosis->Conclusion Cell_Cycle->Conclusion Western_Blot->Conclusion

Caption: A general experimental workflow for assessing the cytotoxicity of a compound.

Conclusion and Future Directions

While Imatinib's cytotoxic properties have been well-characterized, there is a notable lack of publicly available data on the in vitro cytotoxicity of its N-oxide metabolite. The existing research on the N-oxide metabolite has primarily focused on its formation and lack of reactive intermediates. Although one report mentions its "antineoplastic activity," quantitative data to support this is not provided.[4]

To fully understand the pharmacological profile of Imatinib, further studies are warranted to determine the cytotoxic and antiproliferative effects of its N-oxide metabolite. Direct comparative studies using standardized cytotoxicity assays would be invaluable in elucidating the contribution of this metabolite to the overall therapeutic and potential toxic effects of Imatinib. Such research would provide a more complete picture for drug development professionals and researchers in the field of oncology.

References

Unveiling the Kinase Cross-Reactivity Profile of Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of the pioneering tyrosine kinase inhibitor, Imatinib, and discusses its major metabolite, Imatinib (Pyridine)-N-oxide. While extensive data exists for the parent compound, this guide also highlights the current knowledge gap regarding the specific cross-reactivity of its N-oxide metabolite. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development by providing available quantitative data, detailed experimental protocols for kinase inhibitor profiling, and visualizations of relevant signaling pathways.

Imatinib: A Targeted Kinase Inhibitor

Imatinib is a cornerstone in targeted cancer therapy, primarily known for its potent inhibition of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1] Its therapeutic efficacy also extends to the treatment of gastrointestinal stromal tumors (GIST) due to its activity against the c-KIT and Platelet-Derived Growth Factor Receptor (PDGFRA) kinases.[2]

Quantitative Analysis of Imatinib's Kinase Inhibition

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the reported IC50 values for Imatinib against its primary targets and selected off-target kinases.

Kinase TargetIC50 (nM)Assay Type
Primary Targets
v-Abl600Cell-free
c-Abl400Cell-free
c-Kit100Cell-free
PDGFRA71In vitro kinase assay
PDGFRβ607In vitro kinase assay
Off-Target Example
NQO282Spectrophotometric assay

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values to illustrate relative potencies.[3]

This compound: A Major Metabolite with an Undetermined Kinase Profile

This compound is a significant metabolite of Imatinib.[4] Despite its prevalence, there is a notable lack of publicly available data detailing its specific cross-reactivity and inhibitory potency against a broad panel of kinases. The metabolic conversion to the N-oxide form can potentially alter the binding affinity and selectivity of the molecule. Therefore, characterizing the kinase profile of this metabolite is crucial for a comprehensive understanding of Imatinib's overall pharmacological and toxicological profile.

Experimental Protocols for Kinase Inhibitor Profiling

To determine the cross-reactivity of this compound and compare it to Imatinib, a variety of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test compound (Imatinib or this compound)

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase Reaction Setup: In a microplate, combine the recombinant kinase and its substrate in the assay buffer.

  • Inhibitor Incubation: Add the diluted test compound to the kinase-substrate mixture and incubate to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction.

  • Signal Detection: Measure the extent of substrate phosphorylation using a suitable detection method. This could involve techniques like ELISA, fluorescence resonance energy transfer (FRET), or Western blotting with a phosphospecific antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.

Objective: To determine the cellular potency of a test compound by measuring the inhibition of a specific signaling pathway.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies for Western blotting (total and phosphorylated forms of the kinase or its downstream substrate)

Procedure:

  • Cell Culture: Culture the selected cell line to the desired confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein.

    • Incubate with a corresponding secondary antibody.

    • Detect the signal using a chemiluminescence or fluorescence imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein at each compound concentration and normalize to the untreated control. Plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_imatinib Imatinib Inhibition cluster_targets Primary Kinase Targets cluster_pathways Downstream Signaling Pathways cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_outcomes Cellular Outcomes Imatinib Imatinib ABL BCR-ABL Imatinib->ABL Inhibits cKIT c-KIT Imatinib->cKIT Inhibits PDGFRA PDGFRA Imatinib->PDGFRA Inhibits RAS RAS ABL->RAS PI3K PI3K cKIT->PI3K JAK JAK PDGFRA->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Apoptosis Increased Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis

Caption: Imatinib inhibits key signaling pathways by targeting BCR-ABL, c-KIT, and PDGFRA.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound Prepare Serial Dilutions of Imatinib & Metabolite Incubate Incubate Compound with Kinase Mix Compound->Incubate Kinase Prepare Kinase & Substrate Mix Kinase->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Measure Substrate Phosphorylation Stop->Detect Analyze Plot Inhibition Curve & Calculate IC50 Detect->Analyze

Caption: Experimental workflow for in vitro kinase inhibition assay.

Conclusion

Imatinib remains a paradigm of successful targeted therapy, with a well-characterized inhibitory profile against its primary kinase targets. However, a significant knowledge gap exists regarding the cross-reactivity of its major metabolite, this compound. A thorough investigation into the kinase inhibition profile of this metabolite is warranted to fully comprehend the clinical pharmacology of Imatinib. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will ultimately contribute to a more complete understanding of the therapeutic and potential off-target effects of Imatinib and its metabolites. This knowledge is essential for the continued development of safer and more effective kinase inhibitors.

References

Comparative Metabolic Stability Analysis: Imatinib vs. Imatinib N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro metabolic stability of Imatinib. At present, corresponding quantitative data for Imatinib N-oxide from publicly accessible studies is unavailable.

CompoundTest SystemParameterValueReference
Imatinib Human Liver MicrosomesHalf-life (t½)22.5 min[1]
Human Liver MicrosomesIntrinsic Clearance (CLint)69.3 µL/min/mg[1]
Imatinib N-oxide Rat Liver MicrosomesMetabolites IdentifiedTwo dihydroxy metabolites[2]
Rat Liver MicrosomesQuantitative Stability DataNot Reported[2]

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro metabolic stability of a compound using liver microsomes. This methodology is standard for assessing the phase I metabolic fate of drug candidates like Imatinib.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound (e.g., Imatinib or Imatinib N-oxide) when incubated with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The master mix is pre-warmed at 37°C for a few minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed master mix. The test compound is then added at a final concentration (e.g., 1 µM). A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.

  • Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold quenching solution. The internal standard in the quenching solution aids in accurate quantification.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Sample Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + Microsomes) pre_warm Pre-warm at 37°C prep_mix->pre_warm add_nadph Add NADPH Regenerating System pre_warm->add_nadph add_compound Add Test Compound add_nadph->add_compound incubate Incubate at 37°C add_compound->incubate time_points Collect Aliquots (0, 5, 15, 30, 60 min) incubate->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Experimental workflow for in vitro metabolic stability assay.
Metabolic Pathway of Imatinib

imatinib_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism Imatinib Imatinib N_desmethyl N-desmethyl Imatinib (Major active metabolite) Imatinib->N_desmethyl CYP3A4/5, CYP2C8 N_oxide Imatinib N-oxide Imatinib->N_oxide CYP3A4 Hydroxylated Hydroxylated Metabolites Imatinib->Hydroxylated CYP enzymes Dihydroxy Dihydroxy Metabolites N_oxide->Dihydroxy CYP enzymes

Simplified metabolic pathway of Imatinib.

Discussion

The available data indicates that Imatinib is metabolized in vitro in human liver microsomes with a half-life of approximately 22.5 minutes, suggesting a moderate to high rate of metabolism. The primary routes of Imatinib metabolism are N-demethylation, hydroxylation, and N-oxidation, with the N-desmethyl metabolite being the major pharmacologically active metabolite.

For Imatinib N-oxide, a study using rat liver microsomes has shown that it undergoes further metabolism to form two dihydroxy metabolites.[2] This indicates that the N-oxide is not an end-product of metabolism but is further processed by metabolic enzymes. However, the lack of quantitative data, such as its rate of formation and subsequent elimination in a human-derived in vitro system, makes a direct comparison of its metabolic stability to Imatinib challenging.

To provide a comprehensive comparison, further studies are required to determine the in vitro half-life and intrinsic clearance of Imatinib N-oxide in human liver microsomes or hepatocytes under conditions comparable to those used for testing the parent drug, Imatinib. Such data would be invaluable for a more complete understanding of the overall pharmacokinetic profile of Imatinib and the contribution of its various metabolites.

References

A Comparative Guide to the Biological Equivalence of Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological properties of the tyrosine kinase inhibitor Imatinib and its metabolite, Imatinib (Pyridine)-N-oxide. While direct comparative biological equivalence studies are limited in publicly available literature, this document summarizes key pharmacokinetic data, details established experimental protocols for assessing biological activity, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGF-R).[1] It is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Imatinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[1] The main active metabolite is N-desmethyl imatinib (CGP74588), which exhibits pharmacological activity comparable to the parent drug.[1] this compound is another identified metabolite, although data on its specific biological activity is scarce.[2] This guide focuses on presenting the known biological activities of Imatinib and providing the methodologies to assess the biological equivalence of Imatinib and its metabolites like this compound.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of Imatinib and its metabolite this compound observed in human plasma.

ParameterImatinibThis compoundReference(s)
Peak Plasma Concentration (Cmax) 2,423 ± 902 ng/mL37.0 ± 22.0 ng/mL[2]
Trough Plasma Concentration (Ctrough) 1,199 ± 506 ng/mL16.7 ± 12.6 ng/mL[2]

Experimental Protocols

Detailed methodologies for key experiments to determine the biological activity and equivalence of Imatinib and its metabolites are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific tyrosine kinase (e.g., BCR-ABL, c-KIT, PDGF-R).

Materials:

  • Recombinant human kinase (e.g., ABL, KIT, PDGFR)

  • Kinase-specific substrate (e.g., synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (Imatinib, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant kinase and its specific substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced or detecting the phosphorylated substrate using a specific antibody.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival (e.g., K562 cells for BCR-ABL).

Materials:

  • Cancer cell line (e.g., K562 for CML, GIST-T1 for GIST)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

  • Test compounds (Imatinib, this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis: Determine the IC50 value for each compound, representing the concentration that inhibits cell proliferation by 50%.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Pathways PDGFR PDGF-R RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT cKIT c-KIT cKIT->RAS_MAPK cKIT->PI3K_AKT BCR_ABL BCR-ABL (Cytoplasmic) BCR_ABL->RAS_MAPK BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis

Caption: Imatinib's mechanism of action on key signaling pathways.

Experimental Workflow Diagram: In Vitro Kinase Inhibition Assay

G start Start reagents Prepare Reagents: - Recombinant Kinase - Substrate - ATP - Assay Buffer start->reagents compounds Prepare Serial Dilutions of Imatinib and This compound start->compounds setup Set up Kinase Reaction in 96-well Plate reagents->setup add_compounds Add Test Compounds to Wells compounds->add_compounds setup->add_compounds initiate Initiate Reaction with ATP add_compounds->initiate incubate Incubate at 30°C initiate->incubate detect Measure Kinase Activity incubate->detect analyze Calculate IC50 Values detect->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow Diagram: Cell-Based Proliferation Assay

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds seed_cells->prepare_compounds treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent incubate_cells->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data Determine IC50 Values measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based proliferation assay.

References

Impurity Profiling of Imatinib: A Comparative Guide to N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Imatinib is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Imatinib, with a specific focus on the identification and quantification of its N-oxide impurity. Experimental data and detailed protocols are presented to support the objective comparison of available techniques.

Comparison of Analytical Methods for Imatinib N-oxide Analysis

The selection of an appropriate analytical method is critical for the accurate detection and quantification of Imatinib N-oxide. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques. The following table summarizes a comparison of their performance based on available literature.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio, offering higher specificity.
Sensitivity Limit of Quantification (LOQ) typically in the range of ng/mL to µg/mL.[1][2]Higher sensitivity with LOQ values often in the low ng/mL range.[3][4]
Specificity Good, but potential for co-elution with other impurities. Diode-Array Detection (DAD) can enhance specificity by providing spectral data.[1][5]Excellent, provides structural information, minimizing the risk of misidentification due to co-eluting peaks.[6][7]
Cost Relatively lower instrument and operational cost.[5]Higher initial investment and maintenance costs.
Speed Run times can be optimized, with some methods achieving separation in under 10 minutes.[2][7]Can offer very fast analysis times, especially with Ultra-High-Performance Liquid Chromatography (UPLC) systems.[3][7]
Application Suitable for routine quality control and stability studies.[8][9]Ideal for impurity identification, structural elucidation, and analysis of complex matrices.[3][6]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible impurity profiling. Below are representative methodologies for forced degradation studies and chromatographic analysis of Imatinib for the presence of N-oxide impurities.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, including N-oxides.[10][11]

Objective: To induce the formation of Imatinib N-oxide and other degradation products under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of Imatinib in 5 mL of diluent and add 5 mL of 5 N HCl. Keep the solution in a water bath at 80°C for 2 hours. Neutralize the solution with 5 mL of 5 N NaOH and dilute to 50 mL with the mobile phase.[9]

  • Base Hydrolysis: Dissolve 10 mg of Imatinib in 5 mL of diluent and add 5 mL of 5 N NaOH. Keep the solution in a water bath at 80°C for 2 hours. Neutralize the solution with 5 mL of 5 N HCl and dilute to 50 mL with the mobile phase.[9]

  • Oxidative Degradation: Dissolve Imatinib in a suitable solvent and expose it to an oxidizing agent such as hydrogen peroxide. The concentration of the oxidizing agent and the duration of exposure should be optimized to achieve detectable degradation. Studies have shown the formation of various N-oxide species under oxidative conditions.[12]

  • Thermal Degradation: Expose solid Imatinib powder to elevated temperatures (e.g., 80°C) for a defined period to assess thermal stability.[10]

  • Photolytic Degradation: Expose a solution of Imatinib to UV light to evaluate its photostability. Imatinib has been reported to be practically photostable.[12]

Chromatographic Analysis: RP-HPLC Method

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating Imatinib from its N-oxide and other impurities.

Chromatographic Conditions:

  • Column: XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase A: pH 9.5 acetate buffer.[8]

  • Mobile Phase B: A mixture of acetonitrile and methanol.[8]

  • Gradient Elution: A gradient program should be developed to ensure the separation of all known impurities.

  • Flow Rate: 1.5 mL/min.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm or 265 nm).[2][9]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[9]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Imatinib mesylate standard (e.g., 30 mg in 25 mL of diluent).[8]

  • Sample Solution (Tablets): Weigh and crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 100.0 mg of Imatinib into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes with intermittent shaking, cool to room temperature, and dilute to volume with the diluent.[8]

  • Spiked Solution: To confirm the identity of the N-oxide peak, a standard of Imatinib piperazine N-oxide can be spiked into a sample solution.[9]

Visualizing the Process

To better understand the workflow of impurity profiling and the chemical transformation involved, the following diagrams are provided.

G cluster_0 Phase 1: Sample Preparation & Stress Testing cluster_1 Phase 2: Analytical Separation cluster_2 Phase 3: Detection & Identification cluster_3 Phase 4: Quantification & Reporting Sample Imatinib Bulk Drug / Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Sample->Forced_Degradation HPLC RP-HPLC System Forced_Degradation->HPLC Injection Detector UV/DAD or MS Detector HPLC->Detector Data_Analysis Data Analysis (Peak Purity, Mass Spectra) Detector->Data_Analysis Quantification Quantification of Imatinib N-oxide Data_Analysis->Quantification Report Impurity Profile Report Quantification->Report

Figure 1. Experimental workflow for Imatinib impurity profiling.

G cluster_pyridine Pyridine N-oxide Formation Imatinib Imatinib (Piperazine Moiety) N_Oxide Imatinib N-oxide (Piperazine-N-oxide) Imatinib->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Imatinib Imatinib_Pyridine Imatinib (Pyridine Moiety) Pyridine_N_Oxide Imatinib Pyridine N-oxide Imatinib_Pyridine->Pyridine_N_Oxide Oxidation

Figure 2. Formation of Imatinib N-oxide from the parent drug.

It is important to note that Imatinib can form different N-oxides, including on the piperazine ring and the pyridine ring.[12][13][14][15] The specific N-oxide formed can depend on the synthetic route and storage conditions. Therefore, analytical methods should be capable of separating these different isomers. The use of mass spectrometry is particularly advantageous for the structural elucidation of these impurities.[6][16][17]

References

A Head-to-Head Comparison of Imatinib (Pyridine)-N-oxide with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imatinib (Pyridine)-N-oxide, a major metabolite of the first-generation tyrosine kinase inhibitor (TKI) Imatinib, with its parent drug and other prominent TKIs used in cancer therapy. The information presented herein is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Imatinib revolutionized the treatment of certain cancers, particularly Chronic Myeloid Leukemia (CML), by targeting the BCR-ABL tyrosine kinase. Its success spurred the development of second and third-generation TKIs with improved potency and broader activity against resistant mutations. This compound is a significant metabolite of Imatinib found in patients undergoing treatment. However, direct comparative studies reveal that this N-oxide metabolite is only weakly active as a BCR-ABL1 inhibitor and is considered unlikely to contribute significantly to the therapeutic efficacy of Imatinib[1]. This guide will provide a comparative overview of the potency of Imatinib and other key TKIs, placing the activity of this compound in this context.

Comparative Efficacy of TKIs Against Key Kinase Targets

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Imatinib and other TKIs against the primary target BCR-ABL, as well as other important kinases like c-KIT and PDGFR. Lower IC50 values indicate greater potency.

CompoundBCR-ABL (Wild Type) IC50 (nM)c-KIT IC50 (nM)PDGFR IC50 (nM)
Imatinib~110 - 600[2][3]~100[2][4]~100[2][4]
This compound Weakly active [1]Not ReportedNot Reported
Nilotinib<309165
Dasatinib<11228
Bosutinib1.243100
Ponatinib0.371.11.1

Note: IC50 values are compiled from various in vitro studies and can differ based on experimental conditions.

Signaling Pathways Targeted by Imatinib and Other TKIs

Imatinib and other TKIs function by inhibiting the catalytic activity of tyrosine kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates the BCR-ABL signaling pathway and the point of inhibition by TKIs.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) Growth_Factor->RTK Activates Substrate Substrate Proteins RTK->Substrate Phosphorylates BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Leads to TKIs Imatinib & Other TKIs TKIs->RTK Inhibits TKIs->BCR_ABL Inhibits

BCR-ABL and RTK signaling pathways with TKI inhibition points.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TKIs are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., BCR-ABL, c-KIT, PDGFR)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • Test compound (e.g., Imatinib, this compound)

  • Detection reagent (e.g., phosphospecific antibody)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the kinase and the peptide substrate to the wells of the microplate.

  • Add the diluted test compound to the respective wells. A control with no inhibitor is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (Biochemical) IC50_Kinase IC50 (Kinase) Kinase_Assay->IC50_Kinase Determines Cell_Assay Cell Viability Assay (e.g., MTT) IC50_Cell IC50 (Cellular) Cell_Assay->IC50_Cell Determines Animal_Model Xenograft Animal Model Cell_Assay->Animal_Model Promising candidates Treatment Treatment with TKI Animal_Model->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Compound_Synthesis Compound Synthesis/ Acquisition Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Assay

General workflow for the evaluation of TKIs.

Conclusion

The available evidence indicates that this compound, a major metabolite of Imatinib, possesses significantly weaker inhibitory activity against the primary therapeutic target, BCR-ABL, compared to its parent compound[1]. While higher plasma levels of this metabolite have been correlated with a positive patient response, this is likely reflective of the overall metabolism and exposure to the active parent drug rather than a direct therapeutic contribution from the N-oxide itself. Therefore, for drug development and research purposes, this compound should not be considered a therapeutically active TKI in the same category as Imatinib or the more potent second and third-generation inhibitors. Future research on Imatinib's clinical pharmacology should continue to focus on the parent drug and its active N-desmethyl metabolite.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Imatinib and its Pyridine-N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the well-documented anti-cancer agent Imatinib with its metabolite, Imatinib (Pyridine)-N-oxide. While extensive data exists for the parent drug, information regarding the specific biological activity of its pyridine-N-oxide metabolite is less prevalent in publicly available literature. This guide summarizes the known quantitative data, details relevant experimental protocols for activity assessment, and provides visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction to Imatinib and its Metabolism

Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] Its targeted action against the molecular drivers of certain cancers, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), has revolutionized treatment paradigms for these diseases.[3]

Following oral administration, Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing isoenzyme.[4] This process generates several metabolites, with the most significant being the N-desmethyl derivative (CGP74588), which exhibits similar in vitro potency to the parent drug.[5][6] Another identified metabolite is this compound.[3] While the pharmacokinetic profile of the N-desmethyl metabolite is well-characterized, there is a notable lack of published data on the specific in vitro and in vivo anti-cancer activity of the pyridine-N-oxide form. Research has indicated that this compound does not appear to form reactive metabolites in vitro, a finding relevant to its safety profile.[7]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Imatinib and its primary active metabolite, N-desmethyl imatinib. At present, there is a lack of publicly available data for the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of Imatinib and Metabolites

CompoundTarget KinaseAssay TypeIC50 Value
Imatinib v-AblCell-free0.6 µM[1][2][8]
c-KitCell-based~0.1 µM[1][2][8]
PDGFRCell-free0.1 µM[1][2][8]
Bcr-Abl (wild-type)Cellular~25-45 nM[9]
N-desmethyl imatinib (CGP74588) --Similar in vitro activity to Imatinib[5][6]
This compound BCR-ABL, c-KIT, PDGFR-Data not available in published literature

Table 2: In Vivo Overview

CompoundFocus of StudyKey Findings
Imatinib PharmacokineticsWell-characterized absorption, distribution, metabolism, and excretion profile.[10]
EfficacyDemonstrates significant anti-tumor effects in various animal models of CML and GIST.[11]
N-desmethyl imatinib (CGP74588) PharmacokineticsA major circulating active metabolite.[5][6]
This compound MetabolismIdentified as a metabolite of Imatinib; does not form reactive metabolites in vitro.[7]
EfficacyData not available in published literature

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of Imatinib's mechanism and the methods for evaluating its activity, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing kinase inhibition.

Imatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) Substrate Substrate Protein RTK->Substrate ATP -> ADP BCR_ABL BCR-ABL (Cytoplasmic Tyrosine Kinase) BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_Substrate->Downstream_Signaling Cell_Effects Cell Proliferation, Survival, Adhesion Downstream_Signaling->Cell_Effects Imatinib Imatinib Imatinib->RTK Inhibition Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., BCR-ABL) - Substrate - ATP - Test Compound (Imatinib or Metabolite) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Incubate_Kinase_Compound Incubate Kinase with Test Compound Serial_Dilution->Incubate_Kinase_Compound Initiate_Reaction Initiate Kinase Reaction with ATP Incubate_Kinase_Compound->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot, FRET) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to determine the in vitro and in vivo activity of this compound, based on established protocols for Imatinib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl, c-KIT, or PDGFR)

  • Specific peptide substrate for the kinase

  • Test compound (this compound)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagents (e.g., FRET-based detection system or phosphospecific antibodies)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer to achieve a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and its specific substrate to each well.

  • Inhibitor Incubation: Add the diluted test compound to the wells and incubate to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction using a suitable stop buffer.

  • Detection: Quantify the amount of phosphorylated substrate using a detection method such as Fluorescence Resonance Energy Transfer (FRET) or an ELISA-based assay with a phosphospecific antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., K562 for CML, GIST-T1 for GIST)

  • Complete cell culture medium

  • Test compound (this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells for implantation (e.g., K562 or GIST-T1)

  • Test compound (this compound) formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the tumor volume for each mouse over time and compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy.

Conclusion

While Imatinib's role as a targeted therapy is well-established, the specific contribution of its various metabolites to its overall clinical effect is an area of ongoing interest. The main active metabolite, N-desmethyl imatinib, is known to possess comparable activity to the parent drug. However, the biological activity of this compound remains largely uncharacterized in the public domain. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the in vitro and in vivo activity of this metabolite, which would provide valuable insights into its potential therapeutic relevance and contribute to a more complete understanding of Imatinib's pharmacology. Further studies are warranted to fill the current data gap and to fully elucidate the activity profile of this compound.

References

A Comparative Analysis of Inhibitor Binding Modes to ABL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding modes of various inhibitors to the Abelson (ABL) tyrosine kinase, a critical target in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. Understanding the distinct mechanisms by which these inhibitors interact with ABL kinase is paramount for developing more effective and durable therapeutic strategies, particularly in the face of drug resistance. This document presents a comparative analysis of inhibitor binding affinities, detailed experimental methodologies for assessing these interactions, and visual representations of the key concepts and pathways involved.

Diverse Mechanisms of ABL Kinase Inhibition

The inhibition of ABL kinase can be broadly categorized into three distinct modes, primarily differentiated by the conformational state of the kinase they target and the location of their binding site.

  • Type 1 Inhibitors: These compounds bind to the active conformation of the ABL kinase domain. In this "DFG-in" state, the Asp-Phe-Gly (DFG) motif in the activation loop is oriented towards the ATP-binding pocket, allowing for catalysis. Type 1 inhibitors are ATP-competitive, occupying the same site as the natural substrate, ATP. Dasatinib is a prominent example of a Type 1 inhibitor.[1]

  • Type 2 Inhibitors: In contrast, Type 2 inhibitors stabilize an inactive conformation of the kinase, characterized by a "DFG-out" state.[2] Here, the DFG motif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by these inhibitors. Imatinib and Nilotinib are classic examples of Type 2 inhibitors.[1]

  • Allosteric Inhibitors: A newer class of inhibitors binds to a site distinct from the ATP-binding pocket, known as an allosteric site. Asciminib (ABL001) is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[3] This binding induces a conformational change that mimics the natural autoinhibitory mechanism of the kinase, effectively locking it in an inactive state.

Quantitative Comparison of Inhibitor Binding Affinities

The following table summarizes the binding affinities of several key ABL kinase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorBinding ModeTargetIC50 (nM)Kd (nM)Key Characteristics
Imatinib Type 2Bcr-Abl Kinase~30 - 150[2][4]~30[2]Binds to the inactive "DFG-out" conformation.[2]
Dasatinib Type 1Bcr-Abl Kinase~0.8[4]<1[2]Binds to the active "DFG-in" conformation; over 300-fold more potent than Imatinib against unmutated Bcr-Abl.[2]
Nilotinib Type 2Bcr-Abl Kinase~10[4]-Binds to the inactive conformation, similar to Imatinib.[1]
Bosutinib Type 1/2 (Mixed)Bcr-Abl Kinase~10[4]-A dual Src/Abl inhibitor.[5]
Ponatinib Type 2Bcr-Abl Kinase~0.6[4]-Effective against the T315I "gatekeeper" mutation.
Asciminib AllostericBcr-Abl Kinase~3[4]-Binds to the myristoyl pocket, not the ATP-binding site.[5]

Experimental Protocols

Accurate determination of inhibitor binding modes and affinities relies on a variety of robust experimental techniques. Below are detailed methodologies for three key experiments.

X-Ray Crystallography for Determining Protein-Ligand Complex Structure

Objective: To elucidate the three-dimensional structure of an ABL kinase-inhibitor complex at atomic resolution, providing definitive evidence of the binding mode.

Methodology:

  • Protein Expression and Purification: Express and purify the ABL kinase domain using a suitable expression system (e.g., E. coli or insect cells). Purity should be >95% as determined by SDS-PAGE.

  • Complex Formation:

    • Co-crystallization: Incubate the purified ABL kinase with a molar excess of the inhibitor prior to setting up crystallization trials.[6] This method is often preferred for high-affinity ligands.

    • Soaking: Grow apo-crystals of the ABL kinase first. Then, transfer the crystals to a solution containing the inhibitor, allowing the ligand to diffuse into the crystal lattice and bind to the protein.[6]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. A model of the protein-ligand complex is then built into this map and refined to achieve the best fit with the experimental data.[7]

Kinase Inhibition Assay (Luminescence-Based)

Objective: To quantify the inhibitory potency of a compound against ABL kinase activity by measuring the reduction in ATP consumption.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for ABL kinase activity (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Prepare serial dilutions of the test inhibitor in DMSO. A known potent inhibitor should be used as a positive control.

    • Prepare a solution of recombinant ABL kinase and a suitable peptide substrate.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, vehicle control (DMSO), and positive control.

  • Kinase Reaction:

    • Add the ABL kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the amount of remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[9]

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (Kd) of the inhibitor-kinase interaction in real-time.[10]

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified ABL kinase onto the surface of a sensor chip (e.g., via amine coupling). A reference flow cell without the protein is prepared in parallel to correct for non-specific binding and bulk refractive index changes.[2]

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor in a suitable running buffer. Include a buffer-only injection as a blank.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.

    • The binding of the inhibitor to the immobilized kinase is detected as a change in the refractive index, measured in response units (RU).

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

  • Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection cycle.[10]

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from the different inhibitor concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and Kd values.[2]

Visualizing the Landscape of ABL Kinase Inhibition

The following diagrams illustrate the logical relationships between different inhibitor types and the ABL kinase signaling pathway.

G cluster_inhibitors ABL Kinase Inhibitors cluster_conformation Kinase Conformation Type 1 Type 1 Active (DFG-in) Active (DFG-in) Type 1->Active (DFG-in) Binds to Type 2 Type 2 Inactive (DFG-out) Inactive (DFG-out) Type 2->Inactive (DFG-out) Stabilizes Allosteric Allosteric Inactive (Myristoyl Pocket Bound) Inactive (Myristoyl Pocket Bound) Allosteric->Inactive (Myristoyl Pocket Bound) Induces G Growth Factor Receptors Growth Factor Receptors BCR-ABL BCR-ABL Growth Factor Receptors->BCR-ABL Activates RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway Activates STAT Pathway STAT Pathway BCR-ABL->STAT Pathway Activates Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Promotes Inhibition of Apoptosis Inhibition of Apoptosis PI3K/AKT Pathway->Inhibition of Apoptosis Leads to Gene Transcription Gene Transcription STAT Pathway->Gene Transcription Regulates ABL Kinase Inhibitors ABL Kinase Inhibitors ABL Kinase Inhibitors->BCR-ABL Inhibit

References

Assessing the Genotoxic Potential of Imatinib (Pyridine)-N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of Imatinib (Pyridine)-N-oxide, a primary metabolite of the tyrosine kinase inhibitor (TKI) Imatinib. For a comprehensive evaluation, its profile is compared with the parent drug, Imatinib, and other alternative TKIs including Dasatinib, Nilotinib, and Bosutinib. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support informed decision-making in drug development and research.

Executive Summary

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. Its metabolism gives rise to several byproducts, including Imatinib-N-oxide. Understanding the genotoxic potential of such metabolites is crucial for a complete safety assessment. This guide reveals that while Imatinib itself has shown some evidence of genotoxicity in in vitro studies (excluding the Ames test), its major metabolite, Imatinib-N-oxide, did not demonstrate the formation of reactive metabolites in a key in vitro study, suggesting a lower genotoxic risk. Alternative TKIs exhibit varying genotoxicity profiles, providing a basis for comparative risk-benefit analysis.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from various genotoxicity assays for Imatinib, Imatinib-N-oxide, and alternative TKIs.

Table 1: Ames Test Results for Mutagenicity

CompoundTest SystemMetabolic Activation (S9)Result
Imatinib Salmonella typhimurium strains TA98, TA100, TA1535, TA1537With and WithoutNegative[1]
Imatinib-N-oxide Not explicitly found in searches, but the absence of reactive metabolite formation suggests a negative outcome.Not ApplicableNo reactive metabolites formed[2]
Dasatinib S. typhimurium and E. coliWith and WithoutNegative[3]
Nilotinib Information not available in search results.--
Bosutinib S. typhimurium and E. coliWith and WithoutNegative[4]

Table 2: In Vitro Chromosomal Damage Assays

CompoundAssayCell LineConcentrationResult
Imatinib Micronucleus AssayHuman Peripheral Blood LymphocytesNon-cytotoxic concentrationsIncrease in micronuclei, nucleoplasmic bridges, and nuclear buds[1]
Imatinib-N-oxide Not explicitly found in searches, but the absence of reactive metabolite formation suggests a low potential for chromosomal damage.--No reactive metabolites formed[2]
Dasatinib Not explicitly found in searches.---
Nilotinib Information not available in search results.---
Bosutinib Chromosomal AberrationHuman Peripheral Blood LymphocytesNot specifiedNegative[4]

Table 3: In Vivo Genotoxicity Assays

CompoundAssaySpeciesResult
Imatinib Not explicitly found in searches.--
Imatinib-N-oxide Not explicitly found in searches.--
Dasatinib Rat Bone Marrow Micronucleus TestRatNegative[3]
Nilotinib Information not available in search results.--
Bosutinib Not explicitly found in searches.--

Table 4: DNA Strand Break Assays

CompoundAssayCell LineConcentrationResult
Imatinib Comet AssayZebrafish Liver (ZFL), Human Hepatoma (HepG2)Non-cytotoxic concentrationsInduction of DNA strand breaks[1]
Imatinib-N-oxide Not explicitly found in searches.---
Dasatinib Not explicitly found in searches.---
Nilotinib Information not available in search results.---
Bosutinib Not explicitly found in searches.---

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

General Procedure:

  • Strain Selection: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift or base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[5][6][7]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Principle: Cells are treated with a test substance, and after an appropriate exposure and recovery period, they are examined for the presence of micronuclei.

General Procedure:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, L5178Y) are cultured.

  • Exposure: The cells are exposed to at least three concentrations of the test substance, along with positive and negative controls, typically for 3-6 hours with S9 activation and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[8][9][10][11]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."

General Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to digest cellular and nuclear membranes.

  • Alkaline/Neutral Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral buffer to unwind the DNA and then subjected to electrophoresis. Alkaline conditions detect both single and double-strand breaks, while neutral conditions primarily detect double-strand breaks.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail).[12][13][14][15][16]

Signaling Pathway and Experimental Workflow Diagrams

BCR-ABL Signaling Pathway

Imatinib and its alternatives primarily target the BCR-ABL tyrosine kinase, which is constitutively active in CML and drives uncontrolled cell proliferation and survival. The diagram below illustrates the major downstream signaling pathways activated by BCR-ABL.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival

Caption: The BCR-ABL signaling network drives leukemogenesis.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxic potential of a test compound using a battery of in vitro assays.

Genotoxicity_Workflow Test_Compound Test Compound (e.g., Imatinib-N-oxide) Ames_Test Ames Test (Mutagenicity) Test_Compound->Ames_Test Micronucleus_Assay In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Test_Compound->Micronucleus_Assay Comet_Assay Comet Assay (DNA Strand Breaks) Test_Compound->Comet_Assay Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Micronucleus_Assay->Data_Analysis Comet_Assay->Data_Analysis Genotoxic_Potential Assessment of Genotoxic Potential Data_Analysis->Genotoxic_Potential

Caption: A standard workflow for in vitro genotoxicity assessment.

Conclusion

Based on the available evidence, Imatinib-N-oxide appears to have a favorable genotoxicity profile compared to its parent compound, Imatinib. The absence of reactive metabolite formation in a key in vitro study is a significant finding that suggests a reduced risk of DNA reactivity. However, it is important to note the limited amount of publicly available data specifically on the genotoxicity of Imatinib-N-oxide. Further studies employing a standard battery of genotoxicity tests would be beneficial to provide a more definitive assessment.

When compared to alternative TKIs, the picture is more nuanced. Bosutinib also appears to have a low genotoxic potential based on the available data. The genotoxicity profile of Dasatinib is largely negative in the conducted tests, though the lack of data on its human-specific metabolites represents a knowledge gap. More information is needed to thoroughly evaluate the genotoxic potential of Nilotinib.

For drug development professionals, these findings underscore the importance of evaluating the genotoxic potential of major metabolites. While the parent drug may exhibit some genotoxic signals, a thorough investigation of its metabolites can provide a more complete and accurate safety profile, potentially de-risking a development program. Researchers are encouraged to conduct further comparative studies to better delineate the genotoxic profiles of this important class of therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Imatinib (Pyridine)-N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Imatinib (Pyridine)-N-oxide, a major metabolite of the cytotoxic drug Imatinib, is critical for maintaining laboratory safety and environmental protection.[1][2] Adherence to established protocols for cytotoxic waste is mandatory to mitigate risks associated with handling such compounds. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and eye protection such as safety glasses or goggles.[3][4][5] All handling should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as cytotoxic waste.[3][6][7][8] The following steps outline the recommended procedure:

  • Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused compounds, contaminated labware (e.g., vials, pipettes, tips), and contaminated PPE.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials, including unused powder, contaminated gloves, gowns, and absorbent pads, into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste".[3][7] These containers are often color-coded, typically purple or red, to signify cytotoxic hazards.[6][7][9]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container, also clearly labeled as "Cytotoxic Waste." Do not dispose of this waste down the drain.[4][5][10]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Cytotoxic Waste" and may require additional hazard symbols as per institutional and local regulations.[3]

  • Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.[4]

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste through a licensed and certified hazardous waste management company. The standard and often required method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[6]

Quantitative Data on Waste Management

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Unused this compound powder, contaminated PPE (gloves, gowns), absorbent materials.Leak-proof, puncture-resistant container labeled "Cytotoxic Waste".[3][7]High-Temperature Incineration
Sharps Waste Contaminated needles, syringes, broken glass vials.Designated sharps container labeled "Cytotoxic Waste".[7]High-Temperature Incineration
Liquid Waste Solutions containing this compound, contaminated solvents.Sealed, leak-proof container labeled "Cytotoxic Waste".High-Temperature Incineration

Experimental Protocols

Specific experimental protocols for the chemical neutralization of this compound for disposal purposes are not widely documented. Therefore, the primary and recommended "protocol" is the segregation and professional disposal via incineration as outlined above.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Storage & Disposal A This compound Contaminated Material B Segregate from General Waste A->B C Solid Waste Container (Purple/Red Labeled) B->C Solids & PPE D Sharps Container (Labeled Cytotoxic) B->D Sharps E Liquid Waste Container (Sealed & Labeled) B->E Liquids F Secure Designated Storage Area C->F D->F E->F G Collection by Licensed Hazardous Waste Service F->G H High-Temperature Incineration G->H

References

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